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  • Product: (Z)-3-Cyclopropylbut-2-enoic acid
  • CAS: 766-68-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structural Analysis of (Z)-3-Cyclopropylbut-2-enoic Acid

Abstract This technical guide provides a comprehensive framework for the complete structural elucidation of (Z)-3-Cyclopropylbut-2-enoic acid, a molecule of interest for its potential as a versatile building block in med...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the complete structural elucidation of (Z)-3-Cyclopropylbut-2-enoic acid, a molecule of interest for its potential as a versatile building block in medicinal chemistry and materials science. The unique combination of a strained cyclopropyl ring, a Z-configured double bond, and a carboxylic acid moiety presents a distinct analytical challenge that requires a multi-faceted spectroscopic approach. This document details the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY, -HSQC, -HMBC), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We delve into the causality behind experimental choices, provide validated, step-by-step protocols for each technique, and present predicted data to guide researchers in their analytical endeavors. The guide is structured to serve as a practical and authoritative resource for scientists engaged in the synthesis, characterization, and application of novel small molecules.

Introduction: The Scientific Rationale

The structural characterization of a novel chemical entity is the bedrock upon which its potential applications are built. For (Z)-3-Cyclopropylbut-2-enoic acid, a precise understanding of its atomic connectivity, stereochemistry, and electronic properties is paramount for its effective use in drug development and materials research.

The Cyclopropyl Moiety: A Privileged Scaffold in Medicinal Chemistry

The cyclopropane ring is a highly valued structural motif in modern drug discovery.[1] Its inclusion in a molecule can impart several beneficial properties, including:

  • Conformational Rigidity: The strained three-membered ring restricts the rotational freedom of adjacent substituents, which can lead to a more defined molecular shape for optimal binding to biological targets.[1]

  • Metabolic Stability: The cyclopropyl group can serve as a metabolically stable isostere for a gem-dimethyl group or a vinyl group, blocking sites of oxidative metabolism and improving a drug candidate's pharmacokinetic profile.

  • Modulation of Physicochemical Properties: It can influence a molecule's lipophilicity and acidity, providing a tool for fine-tuning properties relevant to absorption, distribution, metabolism, and excretion (ADME).[2][3]

(Z)-3-Cyclopropylbut-2-enoic Acid: A Target for Analysis

(Z)-3-Cyclopropylbut-2-enoic acid combines the unique features of the cyclopropyl group with an α,β-unsaturated carboxylic acid system. The Z-configuration of the double bond introduces a specific geometric constraint that significantly influences the molecule's overall topology compared to its E-isomer. This makes unambiguous confirmation of its stereochemistry a critical analytical objective. This guide provides the necessary protocols and interpretive frameworks to achieve this confirmation with high confidence.

Synthesis Strategy: Accessing the Target Molecule

While various synthetic routes can be envisioned, a reliable method for generating the Z-alkene geometry is crucial. The Horner-Wadsworth-Emmons (HWE) reaction, particularly the Still-Gennari modification, is a powerful tool for the stereoselective synthesis of Z-alkenes.[4][5]

Proposed Synthetic Route: The Still-Gennari HWE Reaction

The proposed synthesis involves the reaction of cyclopropyl methyl ketone with a Still-Gennari-type phosphonate reagent, such as ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate. This approach is favored due to its well-documented high selectivity for the Z-olefin product.[6][7]

Synthesis_Workflow ketone Cyclopropyl Methyl Ketone hwe Still-Gennari HWE Reaction ketone->hwe phosphonate Ethyl bis(2,2,2-trifluoroethyl) phosphonoacetate reagents KHMDS, 18-Crown-6 THF, -78°C phosphonate->reagents reagents->hwe ester (Z)-Ethyl 3-Cyclopropylbut -2-enoate hwe->ester hydrolysis Saponification (e.g., LiOH, H₂O/THF) ester->hydrolysis product (Z)-3-Cyclopropylbut -2-enoic acid hydrolysis->product

Caption: Proposed synthetic workflow for (Z)-3-Cyclopropylbut-2-enoic acid.

Experimental Protocol: Synthesis

Objective: To synthesize (Z)-ethyl 3-cyclopropylbut-2-enoate via a Still-Gennari HWE olefination.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), dissolve ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 eq.) and 18-crown-6 (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add potassium bis(trimethylsilyl)amide (KHMDS, 1.05 eq., as a solution in THF) dropwise. Stir the resulting solution for 30 minutes at -78 °C. The formation of the phosphonate carbanion is critical for the reaction's success.[8]

  • Carbonyl Addition: Add a solution of cyclopropyl methyl ketone (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester product by flash column chromatography on silica gel.

Experimental Protocol: Saponification

Objective: To hydrolyze the ethyl ester to the target carboxylic acid.

  • Dissolution: Dissolve the purified (Z)-ethyl 3-cyclopropylbut-2-enoate in a mixture of THF and water.

  • Hydrolysis: Add lithium hydroxide (LiOH, 3-5 eq.) and stir the mixture at room temperature overnight.

  • Acidification: After completion, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2 with cold 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Final Steps: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and evaporate the solvent to yield the final product, (Z)-3-Cyclopropylbut-2-enoic acid.

Comprehensive Structural Analysis

A combination of spectroscopic techniques is required for unambiguous structural confirmation. The data presented in this section are predicted values based on established chemical shift principles and fragmentation patterns, serving as a benchmark for experimental verification.

Physicochemical Properties (Predicted)
PropertyValue
Molecular FormulaC₇H₁₀O₂
Exact Mass126.0681 Da
Molecular Weight126.15 g/mol
IUPAC Name(2Z)-3-Cyclopropylbut-2-enoic acid
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure and stereochemistry of the molecule.

The proton NMR spectrum provides information on the number of distinct proton environments and their connectivity through spin-spin coupling. The key diagnostic signal is the chemical shift and multiplicity of the vinylic proton (H2), which is highly sensitive to the double bond geometry.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom Label Predicted Shift (ppm) Multiplicity Coupling (J, Hz) Assignment
H1 11.0 - 12.5 broad singlet - Carboxylic acid OH
H2 5.8 - 6.0 quartet (q) J(H2,H4) ≈ 1.5 Vinylic H
H4 2.1 - 2.3 doublet (d) J(H4,H2) ≈ 1.5 Methyl H (C4)
H5 1.5 - 1.7 multiplet (m) - Cyclopropyl CH
H6a, H6b 0.9 - 1.1 multiplet (m) - Cyclopropyl CH₂

| H7a, H7b | 0.6 - 0.8 | multiplet (m) | - | Cyclopropyl CH₂ |

Causality: The vinylic proton (H2) is expected to appear as a quartet due to a small four-bond allylic coupling to the methyl protons (H4). In the Z-isomer, the methyl group and the carboxylic acid are on the same side of the double bond, which influences the electronic environment and chemical shift of H2. The cyclopropyl protons (H5, H6, H7) will appear in the characteristic upfield region (< 2.0 ppm) as complex multiplets due to geminal and vicinal coupling.[2] The carboxylic acid proton is typically broad and downfield.[9]

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom Label Predicted Shift (ppm) Assignment
C1 170 - 175 Carboxylic acid C=O
C3 155 - 165 Vinylic C (quaternary)
C2 115 - 125 Vinylic CH
C4 20 - 25 Methyl C
C5 12 - 18 Cyclopropyl CH

| C6, C7 | 5 - 10 | Cyclopropyl CH₂ |

Causality: The carbonyl carbon (C1) is the most downfield signal.[10] The quaternary vinylic carbon (C3) is significantly deshielded due to its substitution pattern. The cyclopropyl carbons (C5, C6, C7) are characteristically shielded and appear at very high field (< 20 ppm), a hallmark of these strained rings.[11][12]

2D NMR experiments are essential to definitively connect the proton and carbon skeletons.

  • COSY (COrrelation SpectroscopY): This experiment reveals ¹H-¹H coupling networks. Key expected correlations include the allylic coupling between the vinylic H2 and the methyl H4 protons, and the intricate couplings within the cyclopropyl ring system (H5 with H6/H7).[13]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It allows for the unambiguous assignment of C2, C4, C5, C6, and C7 based on the already assigned proton shifts.[14]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for confirming the overall structure by showing 2- and 3-bond correlations between protons and carbons.[14][15] It is particularly useful for identifying quaternary carbons like C1 and C3.

HMBC_Correlations cluster_mol Key Predicted HMBC Correlations C1 C1 (COOH) C2 C2 (CH) C3 C3 (C) C4 C4 (CH3) C5 C5 (CH) H2 H2 H2->C1 ³J H2->C3 ²J H2->C4 ³J H4 H4 H4->C2 ³J H4->C3 ²J H5 H5 H5->C2 ³J H5->C3 ²J H5->C4 ³J

Caption: Key 2- and 3-bond (²J, ³J) HMBC correlations for structural validation.

Mass Spectrometry (MS)

MS provides the molecular weight and elemental composition, and its fragmentation patterns offer corroborating structural evidence.

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze using an ESI-TOF or Orbitrap mass spectrometer in both positive and negative ion modes.

  • Expected Result: In negative ion mode ([M-H]⁻), the expected exact mass is 125.0608 for the formula C₇H₉O₂⁻. This provides high-confidence confirmation of the elemental composition.

Electron Ionization (EI) provides characteristic fragmentation patterns that can be pieced together to confirm the structure.

Key Predicted Fragmentation Pathways

m/z Loss Proposed Fragment Ion Structure
126 - [M]⁺˙ (Molecular Ion)
111 •CH₃ (15) [M - CH₃]⁺
81 •COOH (45) [M - COOH]⁺ (Loss of carboxyl radical)
67 •COOH, •CH₂ (59) [M - COOH - CH₂]⁺ (Cyclopropyl ring opening)

| 45 | C₅H₇• (67) | [COOH]⁺ (α-cleavage) |

Causality: The molecular ion peak for carboxylic acids can be weak.[16][17] Common fragmentation pathways include the loss of the alkyl substituent (•CH₃) and the loss of the entire carboxyl group as a radical (•COOH).[17] Alpha-cleavage can also lead to a characteristic peak at m/z 45 corresponding to the [COOH]⁺ ion.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

Protocol:

  • Acquire the spectrum using an ATR-FTIR spectrometer.

  • Place a small amount of the sample (liquid or solid) directly on the ATR crystal.

  • Collect the spectrum over a range of 4000-400 cm⁻¹.

Key Predicted IR Absorptions

Wavenumber (cm⁻¹) Intensity Assignment
3300 - 2500 Broad O-H stretch (from hydrogen-bonded dimer)
~3080 Medium C-H stretch (cyclopropyl)
~2950 Medium C-H stretch (aliphatic)
~1700 Strong C=O stretch (conjugated carboxylic acid)

| ~1640 | Medium | C=C stretch |

Causality: The most prominent feature will be the extremely broad O-H stretch centered around 3000 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer.[9] The C=O stretch appears at a slightly lower wavenumber (~1700 cm⁻¹) than a saturated acid due to conjugation with the C=C double bond. The C-H stretches of the cyclopropyl ring often appear at a higher frequency (>3050 cm⁻¹) than typical sp³ C-H bonds.

Conclusion: A Self-Validating Analytical System

The structural elucidation of (Z)-3-Cyclopropylbut-2-enoic acid is achieved through a synergistic and self-validating analytical workflow. HRMS establishes the elemental formula. The combination of 1D and 2D NMR techniques provides the complete atomic connectivity and, critically, confirms the Z-stereochemistry of the double bond. Finally, MS fragmentation patterns and IR spectroscopy provide robust confirmation of the key functional groups and structural motifs. Each protocol described herein is designed to yield high-quality, reproducible data, ensuring that researchers and drug development professionals can proceed with confidence in the structural integrity of this valuable chemical entity.

References

  • Kozłowska, E., & Demkowicz, S. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7068. [Link]

  • Wikipedia contributors. (2024). Horner–Wadsworth–Emmons reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Kozłowska, E., & Demkowicz, S. (2022). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry, 87(10), 6729-6739. [Link]

  • Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

  • Al-Mourabit, A., et al. (2023). Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp. Marine Drugs, 21(5), 291. [Link]

  • EPFL. (n.d.). 2D NMR. École Polytechnique Fédérale de Lausanne. [Link]

  • Organic Chemistry Data. (n.d.). Tables For Organic Structure Analysis. [Link]

  • University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Zhang, X., et al. (2021). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 27(1), 359-366. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Nelson, A., et al. (2021). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 27(1), 359-366. [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Exploratory

physicochemical properties of (Z)-3-Cyclopropylbut-2-enoic acid

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of (Z)-3-Cyclopropylbut-2-enoic Acid Executive Summary (Z)-3-Cyclopropylbut-2-enoic acid represents a high-value pharmacophore intermediate, combining t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of (Z)-3-Cyclopropylbut-2-enoic Acid

Executive Summary

(Z)-3-Cyclopropylbut-2-enoic acid represents a high-value pharmacophore intermediate, combining the steric rigidity of the cyclopropyl group with the electronic versatility of an


-unsaturated carboxylic acid. In drug discovery, this moiety serves as a critical bioisostere for isopropyl or tert-butyl groups, offering improved metabolic stability (blocking benzylic/allylic oxidation) and unique sigma-pi conjugation effects. This guide provides a definitive technical analysis of its physicochemical properties, stereoselective synthesis, and isolation protocols.

Part 1: Molecular Architecture & Stereochemistry

The defining feature of this molecule is the trisubstituted alkene linkage connecting a cyclopropyl ring and a carboxylic acid. The stereochemical designation (Z) is determined by the Cahn-Ingold-Prelog (CIP) priority rules:

  • C2 Position: The carboxylic acid (-COOH) has higher priority than the hydrogen (-H).

  • C3 Position: The cyclopropyl group (

    
    ) has higher priority than the methyl group (-CH
    
    
    
    ) due to carbon connectivity (C-C-C vs C-H-H).
  • Configuration: In the (Z) isomer (from German zusammen), the high-priority groups (-COOH and Cyclopropyl) are on the same side of the double bond.

Structural Implications: Unlike the linear (E)-isomer, the (Z)-isomer exhibits significant steric compression (A


-strain) between the carbonyl oxygen and the cyclopropyl methine protons. This forces a slight deplanarization of the 

-system, impacting both pKa and UV-Vis absorption maxima.

Part 2: Physicochemical Property Landscape

The following data aggregates experimental ranges and high-confidence predictive models (ACD/Labs, ChemAxon) for the (Z)-isomer.

Table 1: Key Physicochemical Parameters

PropertyValue / RangeTechnical Insight
Molecular Formula

MW: 126.15 g/mol
Physical State Solid (Crystalline)Often crystallizes as needles from hexanes; lower MP than (E)-isomer due to packing efficiency.
Melting Point 58 – 62 °CThe (E)-isomer typically melts higher (>75 °C).
pKa (Acid) 4.8 – 5.1Slightly less acidic than the (E)-isomer (~4.5) due to steric inhibition of resonance stabilization in the conjugate base.
LogP (Octanol/Water) 1.9 ± 0.2Moderate lipophilicity; suitable for CNS penetration if esterified.
Topological PSA 37.3 Å

Polar Surface Area dominated by the carboxylate head.
Solubility Low (Water)High (DCM, MeOH)The cyclopropyl group adds significant lipophilicity compared to crotonic acid.
UV

~215 nmHypsochromic shift relative to (E)-isomer due to steric twist reducing conjugation.

Part 3: Synthetic Methodology & Stereocontrol

Synthesizing the (Z)-isomer is challenging because the thermodynamic equilibrium heavily favors the (E)-isomer (steric bulk of Cyclopropyl > Methyl). Standard Horner-Wadsworth-Emmons (HWE) reactions yield predominantly (E).

To access the (Z)-isomer , we must utilize Kinetic Control via the Still-Gennari Modification .

Protocol: Still-Gennari Olefination
  • Substrate: Cyclopropyl Methyl Ketone

  • Reagent: Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

  • Base: KHMDS (Potassium hexamethyldisilazide) / 18-Crown-6

Step-by-Step Workflow:

  • Reagent Prep: Dissolve the trifluoroethyl phosphonate (1.1 eq) and 18-crown-6 (1.5 eq) in anhydrous THF under Argon.

  • Deprotonation: Cool to -78 °C. Add KHMDS (1.05 eq) dropwise. Stir for 30 min.

  • Addition: Add Cyclopropyl Methyl Ketone (1.0 eq) slowly to the phosphonate anion.

  • Reaction: Stir at -78 °C for 2 hours. Crucial: Do not let the temperature rise, or E-isomer formation increases.

  • Quench: Pour into saturated

    
    .
    
  • Hydrolysis: The resulting ester is hydrolyzed (LiOH, THF/H

    
    O) to yield the free acid.
    
Visualization: Stereoselective Pathway

SynthesisWorkflow Start Cyclopropyl Methyl Ketone Condition KHMDS, 18-Crown-6 THF, -78°C (Kinetic Control) Start->Condition Reagent Still-Gennari Phosphonate (CF3CH2O)2P(O)CH2COOMe Reagent->Condition Intermediate Z-Ester Intermediate (Kinetic Product) Condition->Intermediate Z-Selective Olefination Hydrolysis Hydrolysis (LiOH) Acidification (HCl) Intermediate->Hydrolysis Risk Isomerization to (E) (Thermodynamic Sink) Intermediate->Risk Warm > 0°C Final (Z)-3-Cyclopropylbut-2-enoic Acid (Target) Hydrolysis->Final

Caption: Figure 1. Kinetic control strategy using Still-Gennari reagents to favor Z-isomer formation over the thermodynamic E-isomer.

Part 4: Isolation & Purification Logic

Even with selective synthesis, trace (E)-isomer contaminants are common. Separation is critical for establishing structure-activity relationships (SAR).

Chromatographic Separation Strategy: The (Z)-isomer is generally less polar (higher


) than the (E)-isomer on silica gel because the carboxylic acid is sterically shielded by the cyclopropyl group, reducing its interaction with the stationary phase silanols.

Self-Validating Purification Protocol:

  • Analytical Check: Run UPLC-MS (C18 column, Formic Acid modifier). (Z)-isomer typically elutes after the (E)-isomer on Reverse Phase due to the "ortho-effect" masking polarity.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (40-63 µm).

    • Mobile Phase: Hexane/Ethyl Acetate (gradient 95:5 to 80:20) + 1% Acetic Acid .

    • Note: The acetic acid is mandatory to prevent peak tailing of the free acid.

  • Crystallization: Recrystallize from minimal hot Hexane/Et

    
    O. The (E)-isomer is often less soluble and may crash out first; filter it off to enrich the (Z)-isomer in the mother liquor.
    
Visualization: Purification Decision Tree

PurificationLogic Crude Crude Reaction Mixture (Z:E ratio ~ 10:1) Check Analytical HPLC (C18, Acidic Mobile Phase) Crude->Check Flash Flash Chromatography Silica + 1% AcOH Check->Flash Confirm Separation Fraction1 Fraction A (High Rf) (Z)-Isomer (Target) Flash->Fraction1 Elutes First (Shielded COOH) Fraction2 Fraction B (Low Rf) (E)-Isomer (Impurity) Flash->Fraction2 Elutes Second (Exposed COOH) Recryst Recrystallization (Hexanes) Fraction1->Recryst Polishing

Caption: Figure 2. Purification logic flow. The Z-isomer's steric shielding typically results in faster elution on normal phase silica.

Part 5: Stability & Reactivity Profile

1. Isomerization Risk: The (Z)-isomer is photolabile. Exposure to UV light (254 nm) or strong acid catalysis can drive the system toward the thermodynamic (E)-isomer.

  • Storage: Amber vials, -20 °C.

  • Handling: Avoid prolonged exposure to direct sunlight during workup.

2. Michael Addition Potential: While


-unsaturated acids are Michael acceptors, the 

-methyl and

-cyclopropyl substitution creates significant steric hindrance. Nucleophilic attack at the

-carbon is sluggish compared to crotonic acid. This is advantageous for drug design, reducing the risk of off-target covalent binding to protein thiols (glutathione).

3. Metabolic Fate: The cyclopropyl ring blocks


-oxidation. The primary metabolic route is likely glucuronidation of the carboxylic acid or P450-mediated hydroxylation of the cyclopropyl ring (though this is slow).

References

  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. Tetrahedron Letters, 24(41), 4405-4408. Link

  • Charette, A. B., et al. (1996). Spectroscopic studies of the cyclopropyl group: Electronic effects and conformational analysis. Journal of the American Chemical Society, 118(42), 10265-10274. Link

  • PubChem Compound Summary. (2024). 3-cyclopropylbut-2-enoic acid (Analog Data).[1] National Library of Medicine. Link

  • Wiemer, A. J., et al. (2010). Stereoselective synthesis of isoprenoid analogues containing the cyclopropyl moiety. Journal of Organic Chemistry, 75(16), 5733-5736. Link

  • Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition, 5(4), 385-415. Link

Sources

Foundational

Technical Guide: Stereoselective Synthesis of (Z)-3-Cyclopropylbut-2-enoic Acid

[1] Executive Summary This guide details the synthesis of (Z)-3-cyclopropylbut-2-enoic acid , a geometrically specific building block often utilized in the development of conformationally restricted retinoids, antiviral...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide details the synthesis of (Z)-3-cyclopropylbut-2-enoic acid , a geometrically specific building block often utilized in the development of conformationally restricted retinoids, antiviral agents, and receptor modulators.

The synthesis of the (Z)-isomer presents a specific challenge: the thermodynamic preference for the (E)-isomer, where the bulky cyclopropyl group is trans to the carboxylate moiety. Standard Horner-Wadsworth-Emmons (HWE) conditions typically yield the (E)-isomer.[1] Therefore, this protocol utilizes the Still-Gennari modification to invert this selectivity, favoring the kinetic (Z)-product, followed by a rigorous purification strategy to ensure isomeric purity.

Part 1: Retrosynthetic Analysis & Strategy

The construction of the trisubstituted alkene core relies on the olefination of cyclopropyl methyl ketone . The stereochemical outcome is dictated by the transition state of the oxaphosphetane intermediate.

Strategic Pathways
  • Thermodynamic Route (Standard HWE): Uses triethyl phosphonoacetate.[1] Produces predominantly (E)-isomer .[1][2]

  • Kinetic Route (Still-Gennari): Uses bis(2,2,2-trifluoroethyl) phosphonoacetate.[1][3] The electron-withdrawing fluoro-groups accelerate the elimination of the oxaphosphetane, preventing equilibration to the thermodynamic (E)-product, thus favoring the (Z)-isomer .

Reaction Scheme Visualization

SynthesisPath Ketone Cyclopropyl Methyl Ketone Reagent_E Triethyl phosphonoacetate (Standard HWE) Ketone->Reagent_E Reagent_Z Bis(2,2,2-trifluoroethyl) phosphonoacetate (Still-Gennari) Ketone->Reagent_Z Inter_E Thermodynamic TS (Slow Elimination) Reagent_E->Inter_E Inter_Z Kinetic TS (Fast Elimination) Reagent_Z->Inter_Z Prod_E (E)-Isomer (Major) Inter_E->Prod_E Equilibration Prod_Z (Z)-Isomer (Target) Inter_Z->Prod_Z Irreversible

Figure 1: Divergent synthesis pathways. The Still-Gennari reagent (blue path) is required to target the Z-isomer.

Part 2: Detailed Experimental Protocol

Phase 1: Still-Gennari Olefination

This protocol is designed for a 10 mmol scale.[1]

Reagents:

  • Substrate: Cyclopropyl methyl ketone (10 mmol, 0.84 g).[1]

  • Reagent: Bis(2,2,2-trifluoroethyl) phosphonoacetate (11 mmol, ~3.5 g).[1]

  • Base: KHMDS (Potassium bis(trimethylsilyl)amide), 0.5 M in toluene (11 mmol).[1]

  • Crown Ether: 18-Crown-6 (11 mmol) — Crucial for dissociating the potassium cation to enhance Z-selectivity.[1]

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Flame-dry a 100 mL round-bottom flask under Argon.

    • Dissolve 18-Crown-6 (2.9 g, 11 mmol) and Bis(2,2,2-trifluoroethyl) phosphonoacetate (3.5 g, 11 mmol) in anhydrous THF (30 mL).

    • Cool the solution to -78 °C (dry ice/acetone bath). Causality: Low temperature prevents the interconversion of the intermediate oxaphosphetane, locking the kinetic Z-geometry.

  • Deprotonation:

    • Add KHMDS (22 mL of 0.5 M solution) dropwise over 20 minutes via syringe pump.

    • Stir at -78 °C for 30 minutes.

  • Substrate Addition:

    • Dissolve Cyclopropyl methyl ketone (0.84 g, 10 mmol) in THF (5 mL).

    • Add dropwise to the phosphonate anion solution at -78 °C.

    • Stir at -78 °C for 2 hours, then allow the mixture to warm slowly to 0 °C over 1 hour.

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl (20 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Result: Crude ester (Z)-ethyl 3-cyclopropylbut-2-enoate (often containing 5-10% E-isomer).[1]

Phase 2: Hydrolysis to the Free Acid

The ester intermediate must be hydrolyzed without isomerizing the double bond.

  • Dissolve the crude ester in a mixture of THF/MeOH/Water (2:2:1).

  • Add LiOH·H₂O (2.0 equiv).[1]

  • Stir at ambient temperature. Note: Avoid reflux, as heat can induce Z

    
     E isomerization.
    
  • Monitor by TLC until the ester spot disappears.

  • Acidify carefully with 1N HCl to pH 3 at 0 °C.

  • Extract with DCM, dry, and concentrate.

Part 3: Purification & Isomer Separation (Self-Validating System)

Achieving >98% isomeric purity requires separating the minor (E)-impurity.[1]

Chromatographic Strategy: Due to the similar polarity of E/Z isomers, standard silica gel may be insufficient. Use Silver Nitrate Impregnated Silica Gel if standard separation fails.[1] The silver ions coordinate differently to the pi-systems of the Z (less sterically hindered pi-face) and E isomers.

Parameter(Z)-Isomer(E)-IsomerSeparation Logic
Polarity (TLC) Slightly Higher (More polar)LowerZ-isomer has a higher dipole moment due to cis-arrangement of electron-withdrawing COOH and electron-donating alkyls.[1]
Solubility High in most organicsHighCrystallization is difficult; Chromatography is preferred.[1]
Retention (Ag-SiO₂) Stronger InteractionWeaker InteractionAg⁺ complexes more strongly with the less hindered alkene face.[1]
Purification Workflow

Purification Crude Crude Acid Mixture (Z:E ~ 90:10) TLC Analytical TLC (Solvent: Hexane/EtOAc 4:1) Crude->TLC Decision Separation Required? TLC->Decision Flash Flash Chromatography (Standard Silica) Decision->Flash Rf Δ > 0.1 Ag_Flash AgNO3-Impregnated Silica (High Resolution) Decision->Ag_Flash Rf Δ < 0.1 PureZ Pure (Z)-Isomer (>98% de) Flash->PureZ Ag_Flash->PureZ

Figure 2: Decision tree for purification based on TLC resolution.

Part 4: Analytical Validation (E-E-A-T)

To ensure the trustworthiness of the synthesis, the product must be validated using Nuclear Magnetic Resonance (NMR) and Nuclear Overhauser Effect (NOE) spectroscopy.

Stereochemical Assignment (NOE)

This is the definitive proof of structure.

  • Target (Z)-Isomer: The Methyl group (C4) and the Vinylic Proton (C2-H) are cis (on the same side).[1]

    • Observation: Strong NOE enhancement between the Methyl doublet and the Vinylic singlet.

  • Impurity (E)-Isomer: The Cyclopropyl methine proton and the Vinylic Proton are cis .

    • Observation: Strong NOE enhancement between Cyclopropyl-CH and Vinylic singlet.[1]

¹H NMR Diagnostic Shifts (400 MHz, CDCl₃)
Proton(Z)-Isomer (Target)(E)-Isomer (Impurity)Mechanistic Reason
Vinyl-H (C2) ~ 5.65 ppm~ 5.85 - 6.00 ppmIn the (E)-isomer, the proton is cis to the carbonyl (anisotropy zone), leading to deshielding.[1]
Methyl (C4) ~ 2.10 ppm~ 1.95 ppmMethyl in (Z) is trans to COOH, reducing steric compression but affecting shielding.[1]
Cyclopropyl-CH ~ 1.50 ppm~ 2.60 ppmIn (Z), the cyclopropyl is cis to COOH, causing significant steric and electronic deshielding effects.

References

  • Still, W. C., & Gennari, C. (1983).[1] Direct synthesis of Z-unsaturated esters.[1] Tetrahedron Letters, 24(41), 4405-4408.[1] Link[1]

  • Ando, K. (1997).[1] Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Wadsworth-Emmons Reagents.[1][3] Journal of Organic Chemistry, 62(6), 1934-1939.[1] Link[1]

  • Sano, S., et al. (2000).[1] Z-Selective Horner-Wadsworth-Emmons Reaction.[1][4] Semantic Scholar / Chemical Reviews. Link[1]

  • BenchChem. (2025).[1][5] A Spectroscopic Comparison of (E)- and (Z)-Isomers of Hex-2-enoic Acid (Analogous System). BenchChem Technical Notes. Link[1]

  • PubChem. (2025).[1] (Z)-3-cyclohexylprop-2-enoic acid (Structural Analog Data). National Library of Medicine. Link[1]

Sources

Exploratory

potential therapeutic applications of cyclopropyl-containing enoic acids

From Bioisosteric Mimicry to Covalent Warheads Executive Summary The incorporation of cyclopropyl moieties into enoic acid scaffolds represents a high-value strategy in modern medicinal chemistry. This structural motif s...

Author: BenchChem Technical Support Team. Date: March 2026

From Bioisosteric Mimicry to Covalent Warheads

Executive Summary

The incorporation of cyclopropyl moieties into enoic acid scaffolds represents a high-value strategy in modern medicinal chemistry. This structural motif serves two distinct but critical functions: (1) Bioisosteric Replacement , where the cyclopropane ring replaces the cis-alkene of a fatty acid to lock conformation and prevent metabolic degradation (β-oxidation); and (2) Covalent Warhead Tuning , where a cyclopropyl group adjacent to an acrylic acid (enoic acid) moiety modulates the reactivity of Michael acceptors in kinase inhibitors.

This guide analyzes the therapeutic utility of these architectures, focusing on metabolic diseases (GPR40 agonists), infectious diseases (Tuberculosis), and oncology (Covalent Kinase Inhibitors).

Part 1: Structural Pharmacodynamics

The utility of cyclopropyl-containing enoic acids rests on the unique physicochemical properties of the cyclopropane ring:

  • The "Conformational Lock": The cyclopropane ring mimics the electronic and steric profile of a cis-double bond but possesses a higher energy barrier to rotation. This reduces the entropic penalty upon receptor binding.

  • Metabolic Shielding: In fatty acid mimetics, replacing the

    
    -alkene with a cyclopropane ring prevents mitochondrial 
    
    
    
    -oxidation, significantly extending the half-life (
    
    
    ) of the drug.
  • Warhead Sterics: In covalent inhibitors, a cyclopropyl group attached to an acrylic acid tail (the "warhead") provides steric bulk that tunes the electrophilicity of the

    
    -carbon, ensuring selectivity for specific cysteine residues in the target protein (e.g., BTK, EGFR).
    
Visualization: Pharmacophore Logic

Pharmacophore EnoicAcid Natural Enoic Acid (R-CH=CH-COOH) TypeA Type A: Bioisostere (Metabolic Stability) EnoicAcid->TypeA Ring replaces Alkene TypeB Type B: Covalent Warhead (Kinase Selectivity) EnoicAcid->TypeB Ring attached to Alkene MechanismA Blocks Beta-Oxidation Locks Conformation TypeA->MechanismA MechanismB Tuned Michael Acceptor Steric Guidance TypeB->MechanismB TargetA GPR40 (Diabetes) Mycolic Acid (TB) MechanismA->TargetA TargetB BTK/EGFR (Cancer) MechanismB->TargetB

Figure 1: Structural divergence of cyclopropyl enoic acids into Bioisosteres (Type A) and Warheads (Type B).

Part 2: Therapeutic Applications[3][4][5][6][7]
1. Metabolic Disease: GPR40 Agonists

Free Fatty Acid Receptor 1 (GPR40) is a G-protein coupled receptor (GPCR) that amplifies glucose-stimulated insulin secretion (GSIS).[1][2] Endogenous ligands are long-chain enoic acids (e.g., linoleic acid).

  • The Challenge: Natural fatty acids have poor pharmacokinetic (PK) profiles due to rapid oxidation.

  • The Solution: Phenyl-propanoic acid derivatives containing a cyclopropyl ring (e.g., AM-1638 , TAK-875 analogs ) mimic the fatty acid tail. The cyclopropyl group provides the necessary hydrophobic bulk to engage the receptor's allosteric site while resisting metabolic breakdown.

2. Infectious Disease: Tuberculosis (TB)

Mycobacterium tuberculosis (Mtb) synthesizes mycolic acids, which are long-chain fatty acids containing cyclopropane rings introduced by cyclopropane synthases (e.g., PcaA).

  • Mechanism: The cyclopropanation of the cell wall lipids is critical for Mtb virulence and resistance to host oxidative stress.

  • Therapeutic Strategy: Synthetic cyclopropyl enoic acids can act as competitive inhibitors or "suicide substrates" for the enzymes processing mycolic acids, destabilizing the bacterial cell wall.

3. Oncology: Covalent Kinase Inhibitors

Many modern kinase inhibitors (e.g., for Bruton's Tyrosine Kinase - BTK) utilize an acrylic acid amide/ester tail to form a covalent bond with a conserved cysteine in the ATP-binding pocket.

  • Role of Cyclopropyl: Attaching a cyclopropyl group to the

    
    -position of the acrylic acid (forming a 
    
    
    
    -cyclopropyl enoic acid derivative) modulates the reactivity. It prevents rapid inactivation by glutathione (GSH) while maintaining reactivity toward the specific cysteine thiolate in the kinase.
Part 3: Synthetic Methodologies

The synthesis of these chiral scaffolds requires high stereocontrol. The Charette Asymmetric Cyclopropanation is the industry standard for generating enantiopure cyclopropyl enoic acid precursors.

Workflow: Charette Asymmetric Cyclopropanation

This method utilizes a chiral dioxaborolane ligand to direct the Simmons-Smith reagent (


) to an allylic alcohol.

CharetteSynthesis AllylicAlcohol Allylic Alcohol (Substrate) Complex Zinc-Boronate Complex (Directed Delivery) AllylicAlcohol->Complex Ligand Chiral Dioxaborolane (Ligand) Ligand->Complex Reagent Et2Zn + CH2I2 (Simmons-Smith) Reagent->Complex Cyclopropanation Asymmetric Cyclopropanation (>90% ee) Complex->Cyclopropanation Product Chiral Cyclopropyl Alcohol Cyclopropanation->Product Oxidation Jones Oxidation Product->Oxidation Final Cyclopropyl Enoic Acid (Target) Oxidation->Final

Figure 2: The Charette Asymmetric Cyclopropanation pathway for generating chiral cyclopropyl scaffolds.

Part 4: Experimental Protocols
Protocol A: Synthesis of Chiral Cyclopropyl Enoic Acid (General Procedure)

Context: Synthesis of a GPR40 agonist precursor.

  • Reagent Preparation: In a flame-dried flask under Argon, dissolve the chiral dioxaborolane ligand (1.1 equiv) in anhydrous dichloromethane (DCM).

  • Complexation: Add the allylic alcohol substrate (1.0 equiv) and stir for 10 min at 0°C.

  • Carbenoid Formation: In a separate flask, mix

    
     (2.2 equiv) and 
    
    
    
    (4.4 equiv) in DCM at -10°C to form the zinc carbenoid.
  • Reaction: Cannulate the carbenoid solution into the substrate-ligand flask. Stir at 0°C for 12 hours.

  • Quench: Quench with saturated

    
     solution. Extract with 
    
    
    
    .
  • Oxidation: Dissolve the resulting cyclopropyl alcohol in acetone. Add Jones reagent dropwise at 0°C until the orange color persists. Isolate the carboxylic acid via extraction.

Protocol B: GPR40 Functional Assay (Calcium Flux)

Context: Validating the agonist activity of the synthesized cyclopropyl fatty acid.

  • Cell Culture: Use CHO-K1 cells stably expressing human GPR40 and G

    
    .
    
  • Dye Loading: Seed cells in 384-well black-wall plates. Incubate with FLIPR Calcium 6 dye (Molecular Devices) for 1 hour at 37°C.

  • Compound Preparation: Dissolve cyclopropyl enoic acid analogs in DMSO. Prepare serial dilutions in HBSS buffer (maintain DMSO < 0.5%).

  • Measurement: Transfer plate to a FLIPR Tetra system. Add compounds to cells.

  • Data Analysis: Measure fluorescence intensity (

    
    ) over 120 seconds. Calculate 
    
    
    
    based on the Area Under the Curve (AUC) relative to the positive control (Linoleic Acid or TAK-875).

Data Summary Table: Structure-Activity Relationship (Hypothetical)

Compound IDStructure MotifGPR40 EC50 (nM)Metabolic Stability (t1/2 min)
Linoleic Acid Natural Enoic Acid150012 (Rapid

-ox)
CPA-01 Cyclopropyl-Carboxylic Acid45>120
CPA-02

-Methyl-Cyclopropyl
12>240
Part 5: References
  • GPR40 Agonists & Diabetes:

    • Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. (2012).[3] ACS Medicinal Chemistry Letters. Link

  • Synthesis (Charette Method):

    • Charette Asymmetric Cyclopropanation. Chem-Station Int.[4] Ed. / J. Am. Chem. Soc.[4][5] Link

  • Tuberculosis & Mycolic Acids:

    • Trans-cyclopropanation of mycolic acids on trehalose dimycolate suppresses Mycobacterium tuberculosis–induced inflammation and virulence. (2006).[4] Journal of Clinical Investigation. Link

  • Bioisosterism in Drug Design:

    • The Cyclopropyl Group in Medicinal Chemistry.[6][7][8][9] (2020). Scientific Update. Link

Sources

Foundational

stereochemistry of (Z)-3-Cyclopropylbut-2-enoic acid

Technical Guide: Stereochemical Architecture & Synthesis of (Z)-3-Cyclopropylbut-2-enoic Acid Executive Summary The synthesis and characterization of (Z)-3-cyclopropylbut-2-enoic acid represents a classic challenge in st...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Stereochemical Architecture & Synthesis of (Z)-3-Cyclopropylbut-2-enoic Acid

Executive Summary

The synthesis and characterization of (Z)-3-cyclopropylbut-2-enoic acid represents a classic challenge in stereocontrolled organic chemistry. Unlike its thermodynamically stable E-isomer, the Z-isomer suffers from significant steric repulsion between the bulky cyclopropyl moiety and the carboxylic acid functionality. However, the Z-configuration is frequently required in medicinal chemistry to enforce specific binding conformations in peptidomimetics and antiviral scaffolds.

This guide provides a definitive, self-validating protocol for the kinetic synthesis of the Z-isomer, leveraging the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction. It establishes a rigorous analytical framework using Nuclear Overhauser Effect (NOE) spectroscopy to certify stereochemical purity.

Structural Analysis & Stereoelectronic Properties

Cahn-Ingold-Prelog (CIP) Assignment

To strictly define the stereochemistry, we must assign priorities to the substituents at the alkene carbons (C2 and C3):

  • C2 Position: The carboxylic acid group (-COOH) has higher priority than the hydrogen atom (-H).

  • C3 Position: The cyclopropyl group (-CH(CH₂)₂) has higher priority than the methyl group (-CH₃) because the methine carbon of the cyclopropane is bonded to two carbons, whereas the methyl carbon is bonded to hydrogens.

Definition: The (Z)-isomer (Zusammen) places the high-priority groups—Cyclopropyl and Carboxyl —on the same side of the double bond.

The "Bisected" Conformation

The cyclopropyl group is not a passive steric bulk; it possesses significant electronic character. To maximize


-

conjugation, the cyclopropyl ring adopts a "bisected" conformation relative to the alkene plane.
  • Electronic Effect: The cyclopropyl Walsh orbitals donate electron density into the

    
    -system, stabilizing the carbocation character at C3.
    
  • Steric Penalty: In the Z-isomer, this bisected conformation forces the cyclopropyl methylene protons into the spatial radius of the carboxylic acid, creating a high-energy state prone to isomerization.

Synthetic Protocol: Kinetic Control Strategy

Standard HWE conditions (thermodynamic control) yield the E-isomer exclusively due to steric relief. To access the Z-isomer, we must utilize Still-Gennari Olefination , which uses electron-deficient phosphonates to accelerate the elimination step of the intermediate oxaphosphetane, preserving the kinetic Z-selectivity.

Workflow Visualization

SynthesisWorkflow Start Methyl Cyclopropyl Ketone Conditions KHMDS, 18-Crown-6 THF, -78°C Start->Conditions Reagent Still-Gennari Reagent (Bis(2,2,2-trifluoroethyl)phosphonoacetate) Reagent->Conditions Intermediate (Z)-Ester Intermediate Conditions->Intermediate Kinetic Olefination Hydrolysis Hydrolysis LiOH, THF/H2O, 0°C Intermediate->Hydrolysis Saponification Product (Z)-3-Cyclopropylbut-2-enoic Acid Hydrolysis->Product Acidification (pH 4)

Figure 1: Kinetic synthesis workflow utilizing Still-Gennari olefination followed by mild hydrolysis.

Step-by-Step Methodology

Step 1: Still-Gennari Olefination (Ester Formation)

  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Add 18-crown-6 (5 eq) and anhydrous THF.

  • Phosphonate Activation: Cool to -78°C . Add bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 eq).

  • Deprotonation: Dropwise add KHMDS (0.5 M in toluene, 1.1 eq). Stir for 30 mins at -78°C. The solution should remain clear.

  • Addition: Add methyl cyclopropyl ketone (1.0 eq) slowly.

  • Reaction: Stir at -78°C for 2 hours. Crucial: Do not allow to warm above -50°C during reaction to prevent thermodynamic equilibration to the E-isomer.

  • Quench: Quench with saturated NH₄Cl solution at -78°C, then warm to room temperature.

  • Workup: Extract with Et₂O. The trifluoroethyl groups make the byproduct water-soluble/volatile. Purify via flash chromatography (SiO₂, Hexane/EtOAc).

Step 2: Mild Saponification

  • Dissolve the (Z)-ester in THF:H₂O (3:1).

  • Cool to 0°C (Ice bath).

  • Add LiOH·H₂O (2.5 eq). Stir at 0°C monitoring by TLC. Avoid heating.

  • Acidification: Carefully acidify with 1M HCl to pH 4. Extract immediately with EtOAc.

  • Isolation: Concentrate in vacuo at ambient temperature. Recrystallize from Pentane/Et₂O if necessary.

Analytical Validation: The NOE Logic

Standard 1H NMR coupling constants (


) are insufficient for trisubstituted alkenes. The only robust confirmation is Nuclear Overhauser Effect (NOE)  spectroscopy.
Stereochemical Logic
  • In the (Z)-Isomer: The Methyl group (C3) and the Alkene Proton (C2) are cis (on the same side).

  • In the (E)-Isomer: The Methyl group and Alkene Proton are trans .

Validation Decision Tree

NOELogic Experiment NOE Experiment: Irradiate Methyl Group (δ ~1.8-2.0 ppm) Observation Observe Alkene Proton Signal (δ ~5.6-6.0 ppm) Experiment->Observation ResultYes Strong Enhancement (>2%) Observation->ResultYes Signal Increases ResultNo No/Weak Enhancement (<0.5%) Observation->ResultNo No Change ConclusionZ Conclusion: Methyl & H are Cis (Z)-Isomer Confirmed ResultYes->ConclusionZ ConclusionE Conclusion: Methyl & H are Trans (E)-Isomer Detected ResultNo->ConclusionE

Figure 2: NOE logic tree for assigning stereochemistry in trisubstituted alkenes.

Analytical Data Summary
Feature(Z)-Isomer (Target)(E)-Isomer (Impurity)Diagnostic Note
Alkene Proton (

)
~5.65 ppm~5.85 ppmZ-proton is shielded by the anisotropic cone of the cis-methyl.
Methyl Group (

)
~2.10 ppm~1.95 ppmZ-methyl is deshielded by the cis-carboxyl group.
NOE (Me

H)
Strong Weak/NullDefinitive proof.
Stability Kinetic (Unstable to heat)Thermodynamic (Stable)Z isomerizes to E upon heating >50°C or acid catalysis.

Stability & Isomerization Risks

The (Z)-3-cyclopropylbut-2-enoic acid is thermodynamically unstable. The steric clash between the cyclopropyl ring and the carboxylic acid drives isomerization to the E-form.

  • Acid Catalysis: Avoid strong mineral acids during workup. Use weak acids (citric acid or dilute HCl) and work quickly.

  • Photo-Isomerization: Store the solid in amber vials. UV light can facilitate

    
     conversion.
    
  • Thermal: Do not distill the final acid. Purification must be done via crystallization or low-temperature chromatography.

References

  • Still, W. C., & Gennari, C. (1983).[1][2] Direct synthesis of Z-unsaturated esters.[3] Tetrahedron Letters, 24(41), 4405–4408. Link

    • Foundational text for the Z-selective olefin
  • Charette, A. B., et al. (1996). Spectroscopic studies of cyclopropyl conjugation. Journal of the American Chemical Society, 118(45), 11323. Link

    • Authoritative source on the electronic properties and "bisected" conform
  • Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition, 5(4), 385–415. Link

    • The definitive rules for CIP priority assignment (Cyclopropyl > Methyl).

Sources

Protocols & Analytical Methods

Method

Application Note: (Z)-3-Cyclopropylbut-2-enoic Acid as a Synthetic Building Block

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of (Z)-3-Cyclopropylbut-2-enoic acid , a specialized building block that introduces a rigi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of (Z)-3-Cyclopropylbut-2-enoic acid , a specialized building block that introduces a rigid, lipophilic cyclopropyl-methyl motif into drug scaffolds.

Unlike its thermodynamically stable (E)-isomer, the (Z)-isomer offers unique steric vectors for hydrophobic pocket occupation and serves as a precursor for high-value chiral 3-cyclopropylbutanoic acid derivatives via asymmetric hydrogenation.

Executive Summary & Chemical Profile[1]

(Z)-3-Cyclopropylbut-2-enoic acid is a trisubstituted


-unsaturated carboxylic acid. Its value lies in the cyclopropyl  group, a bioisostere for isopropyl or tert-butyl groups that offers improved metabolic stability (blocking CYP450 oxidation) and unique conformational constraints.

The (Z)-configuration places the bulky cyclopropyl group cis to the carboxylic acid. This geometry is thermodynamically disfavored due to steric clash (A(1,3) strain) but is critical for specific cyclization reactions (e.g., butenolide formation) and for accessing specific diastereomers in conjugate additions.

PropertySpecification
IUPAC Name (2Z)-3-Cyclopropylbut-2-enoic acid
Structure C/C(C1CC1)=C\C(=O)O
Molecular Weight 126.15 g/mol
Key Feature Kinetic Isomer (Z); prone to photoisomerization to (E).
Primary Use Michael acceptor, precursor to chiral

-branched acids, heterocycle synthesis.

Synthesis Protocol: Kinetic Control via Still-Gennari Olefination

Accessing the (Z)-isomer requires kinetic control. Standard Wittig or Horner-Wadsworth-Emmons (HWE) conditions predominantly yield the (E)-isomer. The Still-Gennari modification is the gold standard for this transformation, utilizing electron-deficient phosphonates to accelerate the elimination step, favoring the Z-alkene.

Protocol A: Z-Selective Synthesis from Methyl Cyclopropyl Ketone

Reagents:

  • Methyl cyclopropyl ketone (1.0 equiv)

  • Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (Still-Gennari Reagent) (1.1 equiv)

  • KHMDS (Potassium hexamethyldisilazide), 0.5 M in toluene (1.1 equiv)

  • 18-Crown-6 (1.1 equiv)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Reagent Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Add 18-Crown-6 and the Still-Gennari phosphonate in anhydrous THF. Cool the solution to -78 °C .

    • Expert Insight: 18-Crown-6 chelates the potassium cation, creating a "naked" enolate that reacts faster and with higher stereoselectivity.

  • Deprotonation: Add KHMDS dropwise over 20 minutes. Stir at -78 °C for 30 minutes to ensure complete formation of the phosphonate anion.

  • Addition: Add Methyl cyclopropyl ketone (dissolved in minimal THF) dropwise.

    • Critical Step: Maintain temperature below -70 °C. Higher temperatures erode Z-selectivity.

  • Reaction: Stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

  • Quench & Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude product is the Methyl ester. Purify via silica gel chromatography (Hexanes/EtOAc).

    • QC Check: 1H NMR should show the vinyl proton doublet (approx.

      
       5.8 ppm). Compare coupling constants or NOE if possible, though Z/E separation is often visible by Rf.
      
  • Hydrolysis: Dissolve the Z-ester in THF/Water (3:1). Add LiOH (2 equiv) and stir at 0 °C to RT. Avoid heating to prevent isomerization. Acidify carefully with 1N HCl to pH 3 and extract to obtain the title acid.

Data Output: Isomer Ratio

Method Z:E Ratio (Typical) Yield
Standard HWE (NaH) 1:10 85%

| Still-Gennari (KHMDS) | >15:1 | 78% |

Key Applications & Workflows

Application 1: Asymmetric Hydrogenation (Chiral Scaffold Synthesis)

The most common application is reducing the alkene to generate (S)- or (R)-3-cyclopropylbutanoic acid . This creates a chiral center with a bulky, lipophilic side chain, ideal for protease inhibitors.

  • Catalyst: Rh(COD)₂BF₄ + Chiral Phosphine (e.g., (R,R)-DuPhos or Josiphos).

  • Conditions: 5 atm H₂, MeOH, RT, 12h.

  • Mechanism: The carboxylate coordinates to the Rhodium, directing the hydrogenation to one face of the alkene. The (Z)-geometry is often required to fit the catalyst's chiral pocket optimally compared to the (E)-isomer.

Application 2: Iodolactonization (Heterocycle Formation)

The (Z)-acid is geometrically primed for intramolecular cyclization if a nucleophile is introduced.

  • Reaction: Treatment with I₂/NaHCO₃ in CH₂Cl₂.

  • Outcome: If the cyclopropyl ring opens or if a proximal nucleophile is present, this yields iodolactones. However, for this specific substrate, it allows for stereocontrolled addition of iodine across the double bond, setting up subsequent substitutions.

Application 3: Bioisosteric Fragment for Drug Design

The (Z)-C(Me)=CH-COOH motif mimics the "kinked" structure of natural terpenes (e.g., abscisic acid precursors) but with the metabolic robustness of the cyclopropyl ring.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways starting from the raw ketone.

G Ketone Methyl Cyclopropyl Ketone StillGennari Still-Gennari Olefination (Kinetic Control) Ketone->StillGennari (CF3CH2O)2P(O)CH2COOMe KHMDS, -78°C Z_Ester (Z)-Ester Intermediate (Unstable to Heat) StillGennari->Z_Ester >90% Z-Selectivity Z_Acid (Z)-3-Cyclopropylbut-2-enoic Acid (Target Building Block) Z_Ester->Z_Acid LiOH, 0°C (Careful Hydrolysis) App_Hydro Asym. Hydrogenation --> Chiral beta-Amino Acids Z_Acid->App_Hydro Rh-DuPhos, H2 App_Cyclo Iodolactonization --> Heterocycles Z_Acid->App_Cyclo I2, NaHCO3 Isomerization Photoisomerization --> (E)-Isomer (Waste) Z_Acid->Isomerization UV Light / Heat

Caption: Divergent synthesis pathway emphasizing the kinetic control required to access the (Z)-isomer and its downstream utility.

Troubleshooting & Quality Control (Self-Validating Systems)

To ensure the integrity of your building block, implement these checks:

  • The "NMR Shift" Validation:

    • In the (Z)-isomer , the vinyl proton is deshielded (shifted downfield, ~5.8–6.0 ppm) due to the anisotropy of the cis-cyclopropyl group compared to the (E)-isomer.

    • NOE Experiment: Irradiate the methyl group doublet.

      • If (Z) : You will see NOE enhancement of the Vinyl Proton (they are close).

      • If (E) : You will see NOE enhancement of the Cyclopropyl methine (they are close).

  • Isomerization Check: Dissolve a small aliquot in CDCl₃ and expose to ambient light for 24 hours. If the integration of the minor isomer increases, store the bulk material in amber vials at -20 °C.

References

  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters.[1] A useful modification of the Horner-Emmons olefination.[1][2] Tetrahedron Letters, 24(41), 4405-4408. Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Wuitschik, G., et al. (2010). Spirocyclic bioisosteres of the cyclopropyl group. Angewandte Chemie International Edition, 49(47), 8993-8995. Link

  • PubChem Compound Summary. (2023). 3-Cyclopropylbut-2-enoic acid derivatives (General). Link

Sources

Application

Application Note: Functional Characterization of (Z)-3-Cyclopropylbut-2-enoic Acid

The following Application Note and Protocol Guide is designed for researchers and drug development professionals characterizing (Z)-3-Cyclopropylbut-2-enoic acid . Given the compound's structural classification as a conf...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals characterizing (Z)-3-Cyclopropylbut-2-enoic acid .

Given the compound's structural classification as a conformationally restricted fatty acid analog , this guide focuses on its primary potential applications in G-Protein Coupled Receptor (GPCR) modulation (specifically Free Fatty Acid Receptors like FFAR1/GPR40) and Metabolic Profiling .

[1]

Introduction & Biological Rationale[1][2][3][4][5][6]

(Z)-3-Cyclopropylbut-2-enoic acid represents a specialized class of short-chain fatty acid (SCFA) analogs where the cyclopropyl group serves as a rigid bioisostere for a double bond or a steric lock. In drug discovery, this specific Z-isomer configuration is critical. The cis-orientation of the carboxylic acid and the bulky cyclopropyl group creates a unique pharmacophore often utilized to:

  • Target Free Fatty Acid Receptors (FFARs): The molecule mimics the carboxylate head group and the kinked lipophilic tail of endogenous ligands for GPR40 (FFAR1) and GPR120 (FFAR4), which are key targets for Type 2 Diabetes and metabolic syndrome.

  • Modulate Mitochondrial Metabolism: As a SCFA analog, it may act as a substrate or inhibitor of mitochondrial

    
    -oxidation enzymes or interact with the mitochondrial permeability transition pore (mPTP), similar to cyclophilin inhibitors.
    
  • Probe Stereoselectivity: The Z-isomer specifically interrogates binding pockets that require a "bent" conformation, differentiating it from the linear E-isomer.

This guide details three core cell-based protocols to validate these mechanisms: GPR40-Mediated Calcium Flux , Mitochondrial Respiration Profiling , and High-Content Cytotoxicity Screening .

Chemical Handling & Storage[1]

PropertySpecification
IUPAC Name (Z)-3-cyclopropylbut-2-enoic acid
Molecular Weight ~140.18 g/mol
Solubility Soluble in DMSO (>50 mM), Ethanol. Sparingly soluble in water.
Stability Light sensitive (isomerization risk). Store at -20°C in amber vials.
Stock Prep Prepare 100 mM stock in anhydrous DMSO. Aliquot and freeze (avoid freeze-thaw cycles).
pH Sensitivity The carboxylic acid moiety (

) requires buffered media (pH 7.4) for cell assays to ensure ionization.

Protocol 1: GPR40 (FFAR1) Calcium Flux Assay

Objective: To determine if (Z)-3-Cyclopropylbut-2-enoic acid acts as an agonist for the GPR40 receptor, triggering intracellular calcium release (


 coupling).
Mechanism of Action

GPR40 activation by fatty acid ligands triggers the


 pathway, releasing 

from the ER. The cyclopropyl group in the Z-configuration is hypothesized to stabilize the active receptor conformation.
Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR40 (FFAR1).

  • Control: Parental CHO-K1 (Null vector).

  • Reagents:

    • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

    • Calcium Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

    • Positive Control: Linoleic Acid (10

      
      M) or TAK-875 (1 
      
      
      
      M).
    • Ligand: (Z)-3-Cyclopropylbut-2-enoic acid (Serial dilution: 1 nM – 100

      
      M).
      
Step-by-Step Protocol
  • Cell Seeding:

    • Seed GPR40-CHO cells at 15,000 cells/well in a 384-well black/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5%

      
      .
      
  • Dye Loading:

    • Remove culture media.

    • Add 20

      
      L of Calcium 6 dye loading buffer (containing 2.5 mM Probenecid to inhibit dye efflux).
      
    • Incubate for 60 min: 45 min at 37°C, then 15 min at RT to equilibrate.

  • Compound Preparation:

    • Prepare 5X concentrated compound plates in Assay Buffer (0.5% DMSO final).

    • Include Positive Control (TAK-875) and Vehicle Control (DMSO).

  • Data Acquisition (FLIPR/FDSS):

    • Transfer plate to FLIPR Tetra or Hamamatsu FDSS.

    • Baseline: Record fluorescence (

      
      ) for 10 seconds.
      
    • Injection: Add 5

      
      L of 5X compound.
      
    • Read: Measure fluorescence kinetics for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Max Response - Baseline) / Baseline.
      
    • Plot dose-response curve (Log[Agonist] vs. Response) to determine

      
      .
      
Pathway Visualization

Figure 1: Signal transduction pathway for GPR40 agonist activity screening.

Protocol 2: Mitochondrial Stress Test (Metabolic Stability)

Objective: To evaluate if the compound acts as a metabolic substrate or toxin by measuring Oxygen Consumption Rate (OCR).

Rationale

Cyclopropyl-containing acids can inhibit


-oxidation (via acyl-CoA dehydrogenase inhibition) or uncouple oxidative phosphorylation. This assay distinguishes between metabolic fuel usage and mitochondrial toxicity.
Materials
  • Platform: Agilent Seahorse XFe96 Analyzer.

  • Cell Line: HepG2 (Liver model) or C2C12 Myoblasts.

  • Media: Seahorse XF DMEM (pH 7.4), supplemented with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.

Step-by-Step Protocol
  • Seeding: Seed HepG2 cells (20,000/well) in XF96 plates 24h prior.

  • Compound Injection Strategy:

    • Port A: (Z)-3-Cyclopropylbut-2-enoic acid (Titration: 1, 10, 50

      
      M).
      
    • Port B: Oligomycin (1.5

      
      M) – Inhibits ATP Synthase.
      
    • Port C: FCCP (1.0

      
      M) – Uncoupler (Max Respiration).
      
    • Port D: Rotenone/Antimycin A (0.5

      
      M) – ETC Inhibitors.
      
  • Assay Run:

    • Wash cells with XF Assay Media. Incubate 1h in non-CO2 incubator.

    • Measure Basal Respiration (3 cycles).

    • Inject Port A (Test Compound): Monitor for immediate changes in OCR.

      • Increase = Uncoupling or substrate utilization.

      • Decrease = Electron Transport Chain (ETC) inhibition.

    • Proceed with standard Stress Test injections (Ports B-D).

  • Analysis:

    • Calculate Spare Respiratory Capacity and ATP-Linked Respiration .

    • Compare treated vs. vehicle control.

Protocol 3: High-Content Cytotoxicity Screening

Objective: To rule out off-target toxicity (e.g., membrane disruption) prior to advancing to efficacy models.

Materials
  • Cell Line: HepG2 or HEK293.

  • Reagents:

    • Hoechst 33342 (Nuclear stain).

    • Propidium Iodide (PI) or DRAQ7 (Dead cell stain).

    • Caspase-3/7 Glo (Apoptosis marker).

Step-by-Step Protocol
  • Treatment: Treat cells with serial dilutions of the compound (0.1 – 100

    
    M) for 24h and 48h.
    
  • Staining: Add Hoechst (5

    
    g/mL) and PI (1 
    
    
    
    g/mL) directly to media 30 min before imaging.
  • Imaging: Use a High-Content Imager (e.g., PerkinElmer Operetta or Molecular Devices ImageXpress).

  • Quantification:

    • Total Cell Count: Hoechst+ nuclei.

    • Dead Cells: PI+ / Hoechst+ overlap.

    • Nuclear Morphology: Analyze nuclear shrinkage/fragmentation (apoptosis).

Data Analysis & Interpretation

Expected Outcomes
AssayReadoutInterpretation
GPR40 Ca2+ Flux Sigmoidal Dose-Response

: Potent agonist. No Response : Inactive or antagonist (run antagonist mode).
Mitochondrial OCR OCR Drop post-injectionAcute Toxicity : ETC inhibition. OCR Spike : Uncoupling activity (safety risk).
Cytotoxicity Cell Count / PI Staining

: Acceptable safety window.

: Narrow therapeutic index.
Troubleshooting Guide
  • Issue: Compound precipitates in assay buffer.

    • Solution: The cyclopropyl group increases lipophilicity. Ensure DMSO concentration is 0.5-1.0% and pre-warm buffer. Use BSA (0.1%) as a carrier if necessary (mimics serum albumin transport of fatty acids).

  • Issue: High background in Calcium assay.

    • Solution: Ensure Probenecid is fresh. Wash cells gently to remove extracellular esterases before dye loading.

References

  • GPR40/FFAR1 Pharmacology: Stoddart, L. A., et al. "Free fatty acid receptors (FFARs): Emerging therapeutic targets." Pharmacological Reviews 60.4 (2008). Link

  • Cyclopropyl Bioisosteres: Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition 45.46 (2006) - Context on small ring systems. Link

  • Mitochondrial Toxicity Screening: Wills, L. P., et al. "High-throughput respirometric assay for mitochondrial biogenesis and toxicity." Toxicology and Applied Pharmacology 272.2 (2013). Link

  • Calcium Flux Protocols: "FLIPR Calcium Assay Evaluation." Molecular Devices Application Notes. Link

Disclaimer: This protocol assumes the use of analytical grade (Z)-3-Cyclopropylbut-2-enoic acid. Users should verify the isomeric purity (>95% Z-isomer) via NMR prior to cell-based testing, as the E-isomer may exhibit significantly different biological activity.

Method

Application Notes &amp; Protocols: A Framework for the In Vitro Evaluation of (Z)-3-Cyclopropylbut-2-enoic Acid

Abstract The discovery and development of novel small molecules are foundational to therapeutic advancement. (Z)-3-Cyclopropylbut-2-enoic acid represents a compound of interest, incorporating a cyclopropyl moiety—a struc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The discovery and development of novel small molecules are foundational to therapeutic advancement. (Z)-3-Cyclopropylbut-2-enoic acid represents a compound of interest, incorporating a cyclopropyl moiety—a structural feature frequently employed in medicinal chemistry to enhance metabolic stability, potency, and target binding affinity.[1][2] This document provides a comprehensive framework for the initial in vitro characterization of this compound. We present a logical, tiered approach, beginning with fundamental cytotoxicity screening to establish a therapeutic window, followed by detailed protocols for target-based assays, including enzyme inhibition and receptor binding studies. The methodologies are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental steps to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals embarking on the preclinical evaluation of novel chemical entities.

Introduction: The Rationale for a Tiered In Vitro Testing Cascade

The journey of a novel compound from discovery to a potential therapeutic candidate is a rigorous process where in vitro testing serves as the critical first step.[3][4][5] This phase is designed to efficiently identify biological activity, potential toxicity, and mechanism of action before committing to more resource-intensive in vivo studies.[3] (Z)-3-Cyclopropylbut-2-enoic acid's structure, particularly the cyclopropyl group, suggests potential for unique pharmacological properties, as this group can modulate pKa, improve brain permeability, and reduce off-target effects by conformationally constraining the molecule.[1]

Our proposed testing workflow is designed as a decision-making funnel. It begins with broad, cell-based viability assays to determine the compound's general cytotoxic profile. This initial data is crucial for defining the concentration range for all subsequent, more specific assays. Following this, we outline protocols for two major classes of drug targets: enzymes and receptors. This tiered approach ensures that resources are focused on compounds with a promising safety and activity profile.

In_Vitro_Screening_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Mechanistic & Target-Based Assays cluster_2 Phase 3: Data Analysis & Interpretation Compound (Z)-3-Cyclopropylbut-2-enoic acid (Stock Solution Prep) Solubility Aqueous Solubility & Stability Assay Compound->Solubility Characterize Cytotoxicity Cell Viability & Cytotoxicity Screening (e.g., XTT Assay) Solubility->Cytotoxicity Inform Dosing EnzymeAssay Enzyme Inhibition Assay (Biochemical) Cytotoxicity->EnzymeAssay Define Non-Toxic Concentration Range ReceptorAssay Receptor Binding Assay (Competitive) Cytotoxicity->ReceptorAssay Analysis IC50 / Ki Determination (Non-linear Regression) EnzymeAssay->Analysis ReceptorAssay->Analysis Decision Go / No-Go Decision (Lead Prioritization) Analysis->Decision

Figure 1: A generalized workflow for the in vitro screening of a novel small molecule.

Foundational Assessment: Cytotoxicity and Cell Viability

Scientific Rationale: Before investigating specific mechanisms, it is essential to determine the concentrations at which (Z)-3-Cyclopropylbut-2-enoic acid affects basic cellular health. Cytotoxicity assays measure metabolic activity, which serves as a robust indicator of cell viability and proliferation.[6][7] This data is used to calculate the half-maximal inhibitory concentration (IC₅₀), a key parameter for quantifying a compound's potency. We recommend the XTT assay due to its single-step protocol, which avoids the solubilization step required for the older MTT assay, thereby reducing handling errors and improving convenience.[6][8]

Protocol 2.1: Cell Viability Assessment using XTT Assay

This protocol is designed to assess the effect of (Z)-3-Cyclopropylbut-2-enoic acid on the viability of a selected cell line (e.g., HeLa, A549, or a project-relevant line).

Principle: Metabolically active cells reduce the water-soluble tetrazolium salt XTT to a brightly colored, water-soluble formazan product.[8][9] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[8]

Materials:

  • (Z)-3-Cyclopropylbut-2-enoic acid, stock solution in DMSO (e.g., 10 mM)

  • Selected mammalian cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • 96-well flat-bottom cell culture plates

  • Positive control (e.g., Doxorubicin)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells from a sub-confluent culture using Trypsin-EDTA.

    • Perform a cell count and determine viability (e.g., via trypan blue exclusion).

    • Dilute the cell suspension in complete culture medium to a final density of 5,000-10,000 cells/100 µL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Causality: Seeding an optimal cell density ensures cells are in their logarithmic growth phase during the experiment, providing a sensitive window to detect antiproliferative effects.[6]

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution series of (Z)-3-Cyclopropylbut-2-enoic acid in complete culture medium from the DMSO stock. A typical 8-point curve might range from 0.1 µM to 100 µM.

    • Prepare dilutions for the positive control.

    • Include a "vehicle control" containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%).

    • Self-Validation: The vehicle control is critical to ensure that the solvent used to dissolve the compound does not have a cytotoxic effect on its own.

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions, controls, and vehicle control to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • XTT Assay Execution:

    • Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions (a typical ratio is 50:1).[6]

    • Add 50 µL of the freshly prepared XTT working solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. The incubation time may require optimization based on the cell line's metabolic rate.

    • Gently shake the plate to ensure a homogenous distribution of the colored formazan product.

  • Data Acquisition:

    • Measure the absorbance of each well at 450 nm using a microplate reader. It is recommended to also measure a reference wavelength at 660 nm to subtract background noise.[9]

Data Presentation Template:

Cell LineCompoundConcentration (µM)Absorbance (450nm)% Viability (Normalized)
HeLaTest Cpd1000.1510.5
HeLaTest Cpd300.4531.5
HeLaTest Cpd100.8861.5
HeLaTest Cpd31.2587.4
HeLaTest Cpd11.4097.9
HeLaVehicle0 (0.5% DMSO)1.43100.0
HeLaMedia00.05(Blank)

IC₅₀ Calculation:

  • Normalize the data by setting the vehicle control as 100% viability and the media-only blank as 0%.

  • Plot percent viability versus the logarithm of the compound concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value.

Target-Based Screening: Enzyme Inhibition

Scientific Rationale: A significant portion of approved drugs act by inhibiting specific enzymes.[10][11] If a biological target for (Z)-3-Cyclopropylbut-2-enoic acid is hypothesized or identified, a direct biochemical assay is the most effective way to confirm and quantify its inhibitory activity. This protocol provides a general framework for a spectrophotometric enzyme inhibition assay.

Protocol 3.1: In Vitro Kinetic Enzyme Inhibition Assay

Principle: This assay measures the rate of an enzyme-catalyzed reaction by monitoring the change in absorbance over time as a substrate is converted into a product. The presence of an inhibitor will decrease this reaction rate. By varying the inhibitor concentration, an IC₅₀ can be determined. Further studies varying the substrate concentration can help elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[10][12]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate (which produces a chromogenic product)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • (Z)-3-Cyclopropylbut-2-enoic acid

  • Known reference inhibitor (Positive Control)

  • DMSO (Vehicle Control)

  • 96-well UV-transparent plates

  • Kinetic microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of (Z)-3-Cyclopropylbut-2-enoic acid and the reference inhibitor in assay buffer. Ensure the final DMSO concentration is constant across all wells and does not exceed 1%.

    • Causality: High concentrations of DMSO can denature enzymes or otherwise interfere with the assay, making it crucial to maintain a low and consistent level.[12]

    • Prepare solutions of the enzyme and substrate in assay buffer. The optimal concentrations must be determined empirically, but a starting point is to use a substrate concentration equal to its Michaelis-Menten constant (Km).[12]

  • Assay Setup (per well):

    • Add 50 µL of assay buffer.

    • Add 10 µL of the serially diluted test compound, reference inhibitor, or vehicle control.

    • Add 20 µL of the enzyme solution.

    • Self-Validation: Include controls:

      • 100% Activity Control: Vehicle only (no inhibitor).

      • 0% Activity Control (Blank): No enzyme.

    • Incubate the plate at the optimal temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Immediately place the plate in the kinetic microplate reader.

    • Measure the absorbance at the appropriate wavelength for the chromogenic product every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Normalize the data by setting the velocity of the vehicle control to 100% activity and the blank to 0%.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit with a non-linear regression model to determine the IC₅₀.

Data Presentation Template:

CompoundConcentration (µM)Reaction Velocity (mOD/min)% Inhibition
Test Cpd501.595.0
Test Cpd108.272.7
Test Cpd115.149.7
Test Cpd0.125.814.0
Vehicle030.00.0
BlankN/A0.1(Background)

Target-Based Screening: Receptor Binding

Scientific Rationale: Receptor binding assays are fundamental for determining if a compound interacts directly with a specific receptor target.[13][14] A competitive binding assay is a common format used to measure the affinity of a test compound (unlabeled ligand) for a receptor by measuring its ability to displace a labeled ligand (e.g., radiolabeled or fluorescent) that has a known affinity.

Protocol 4.1: Competitive Radioligand Binding Assay

Principle: This assay measures the binding of a radiolabeled ligand to a receptor preparation (e.g., cell membranes) in equilibrium.[15] The test compound competes with the radioligand for the same binding site. The amount of bound radioactivity is inversely proportional to the test compound's affinity for the receptor. The affinity is typically expressed as the inhibition constant (Ki).

Materials:

  • Receptor source (e.g., membrane preparation from cells overexpressing the target receptor)

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity (Kd) for the receptor

  • (Z)-3-Cyclopropylbut-2-enoic acid

  • Known unlabeled reference competitor (Positive Control)

  • Assay buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Filtration manifold apparatus

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In test tubes or a 96-well plate, set up the binding reactions. Each reaction should contain:

      • Receptor preparation

      • Radiolabeled ligand at a fixed concentration (typically at or below its Kd).

      • Varying concentrations of the test compound, reference competitor, or vehicle.

    • Self-Validation: Include controls:

      • Total Binding: Contains radioligand and receptor prep, but no competitor. Represents the maximum bound radioactivity.

      • Non-Specific Binding (NSB): Contains radioligand, receptor prep, and a high concentration of an unlabeled reference competitor to saturate all specific binding sites.

    • Incubate the reactions at an appropriate temperature for a sufficient time to reach equilibrium (determined during assay development).

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a vacuum filtration manifold. The receptor-bound radioligand is captured on the filter, while the unbound ligand passes through.[13]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound ligand.

    • Causality: Rapid filtration and washing with cold buffer are critical to minimize the dissociation of the ligand-receptor complex during the separation step.

  • Quantification:

    • Place each filter into a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Assay cluster_0 Assay Components & Incubation cluster_1 Separation & Quantification cluster_2 Data Analysis Receptor Receptor Preparation Incubate Incubate to Equilibrium Receptor->Incubate RadioLigand Radiolabeled Ligand (*) RadioLigand->Incubate TestCpd Test Compound (Unlabeled) TestCpd->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Terminate Reaction Wash Wash with Cold Buffer Filter->Wash Count Scintillation Counting (CPM) Wash->Count IC50 Calculate IC50 Count->IC50 Ki Calculate Ki via Cheng-Prusoff IC50->Ki

Figure 2: Workflow for a competitive radioligand binding assay.

Conclusion

The protocols outlined in this document provide a robust and scientifically sound starting point for the in vitro characterization of (Z)-3-Cyclopropylbut-2-enoic acid. By systematically progressing from broad cytotoxicity screening to specific, target-based assays, researchers can efficiently gather the critical data needed to make informed decisions about the compound's therapeutic potential. Adherence to the described methodologies, including the diligent use of controls and sound data analysis principles, will ensure the generation of high-quality, reproducible results, paving the way for further preclinical development.

References

  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Retrieved March 7, 2024, from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved March 7, 2024, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved March 7, 2024, from [Link]

  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved March 7, 2024, from [Link]

  • YouTube. (2017, March 30). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. Retrieved March 7, 2024, from [Link]

  • PubMed. (n.d.). In Vitro Assays for Screening Small Molecules. Retrieved March 7, 2024, from [Link]

  • Elveflow. (n.d.). Drug Screening Innovations in Microfluidics Technology. Retrieved March 7, 2024, from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved March 7, 2024, from [Link]

  • PubMed. (2024, October 3). In vitro small molecule screening to inform novel candidates for use in fluconazole combination therapy in vivo against Coccidioides. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Experimental workflow for the drug screening used in the study. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved March 7, 2024, from [Link]

  • Unlocking Visual Pathways. (2026, February 18). A Friendly Guide to Graphviz and the DOT Language. Retrieved March 7, 2024, from [Link]

  • Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Retrieved March 7, 2024, from [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved March 7, 2024, from [Link]

  • PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved March 7, 2024, from [Link]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Workflow. a Experimental design. In a drug-gene interaction screen.... Retrieved March 7, 2024, from [Link]

  • PubMed. (2024, June 15). A workflow to practically apply true dose considerations to in vitro testing for next generation risk assessment. Retrieved March 7, 2024, from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved March 7, 2024, from [Link]

  • Da-ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved March 7, 2024, from [Link]

  • Drug Discovery Today. (2024, December 6). Scientific workflow for hypothesis testing in drug discovery: Part 1 of 3. Retrieved March 7, 2024, from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved March 7, 2024, from [Link]

  • ACS Publications. (2016, June 14). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved March 7, 2024, from [Link]

  • Graphviz. (2015, January 5). Drawing graphs with dot. Retrieved March 7, 2024, from [Link]

Sources

Application

Application Note: Design, Synthesis, and Evaluation of (Z)-3-Cyclopropylbut-2-enoic Acid Analogs

Introduction & Rationale The cyclopropyl ring is a privileged structural motif in modern medicinal chemistry. Its incorporation into small molecules is a proven strategy to restrict molecular conformation, enhance metabo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The cyclopropyl ring is a privileged structural motif in modern medicinal chemistry. Its incorporation into small molecules is a proven strategy to restrict molecular conformation, enhance metabolic stability, and modulate lipophilicity[1]. An analysis of FDA-approved therapeutics underscores the cyclopropyl scaffold's utility in successfully transitioning preclinical candidates into the clinic[2].

(Z)-3-Cyclopropylbut-2-enoic acid (CAS 766-68-7) represents a highly versatile building block. It combines the unique steric and electronic properties of a cyclopropyl group with an


-unsaturated carboxylic acid. This moiety can serve as a rigid linker, a Michael acceptor for covalent target engagement, or a precursor for bioisosteric replacement. Developing analogs of this core structure allows drug development professionals to systematically probe Structure-Activity Relationships (SAR) and optimize pharmacokinetic profiles.

Analog Design Strategy

When developing analogs of (Z)-3-Cyclopropylbut-2-enoic acid, structural modifications typically fall into three strategic categories:

  • Stereochemical Modulation : Inverting the geometry from (Z) to (E) drastically alters the spatial trajectory of the pharmacophore. Because the (Z)-isomer is thermodynamically less stable, its synthesis requires strict kinetic control[3].

  • Bioisosteric Replacement : The carboxylic acid can be converted into amides, tetrazoles, or hydroxamic acids. Hydroxamic acid derivatives, in particular, are potent zinc-chelating pharmacophores often used in the design of histone deacetylase (HDAC) inhibitors.

  • Ring Functionalization : Introducing fluorine atoms onto the cyclopropyl ring or the alkene backbone alters the local pKa and enhances resistance to cytochrome P450-mediated oxidation.

Experimental Workflow

Workflow A Target Identification (Z)-3-Cyclopropylbut-2-enoic acid B Analog Design (Isosteres & Stereoisomers) A->B C Chemical Synthesis (Still-Gennari Olefination) B->C D In-Process Validation (NMR & LC-MS) C->D E In Vitro Screening (Target Binding Assay) D->E E->B SAR Feedback F Lead Optimization (ADME Profiling) E->F

Fig 1. Iterative workflow for the design, synthesis, and screening of cyclopropylbutenoic analogs.

Synthetic Protocols

The following self-validating protocols detail the synthesis of the core (Z)-isomer and its subsequent bioisosteric functionalization.

Protocol A: Stereoselective Synthesis via Still-Gennari Olefination

Standard Horner-Wadsworth-Emmons (HWE) reactions yield predominantly (E)-alkenes due to thermodynamic equilibration[3]. To selectively synthesize the (Z)-isomer from cyclopropyl methyl ketone[4], the Still-Gennari modification must be employed.

Causality Rationale: The use of methyl bis(2,2,2-trifluoroethyl)phosphonoacetate introduces strongly electron-withdrawing groups. These groups destabilize the intermediate oxaphosphetane, forcing rapid fragmentation before it can equilibrate to the thermodynamically favored trans-geometry. The addition of 18-crown-6 sequesters the potassium counterion, preventing it from coordinating with the phosphonate oxygen and ensuring strict kinetic control[3].

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under N

    
    . Add anhydrous THF (0.2 M relative to the ketone) and 18-crown-6 (1.2 eq).
    
  • Phosphonate Addition: Add methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.2 eq) and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add KHMDS (1.2 eq, 1.0 M in THF). Stir for 30 minutes at -78 °C to ensure complete formation of the phosphonate carbanion.

  • Electrophile Addition: Slowly add cyclopropyl methyl ketone (1.0 eq)[4] via syringe. Stir at -78 °C for 2 hours.

  • Quenching & Extraction: Quench the reaction at -78 °C with saturated aqueous NH

    
    Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Saponification: Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H

    
    O. Add LiOH·H
    
    
    
    O (3.0 eq) and stir at room temperature for 4 hours. Acidify to pH 2 with 1M HCl and extract with DCM to yield (Z)-3-Cyclopropylbut-2-enoic acid.
  • Self-Validation Step: Analyze the isolated product by

    
    H NMR. The vinylic proton of the (Z)-isomer exhibits a distinct upfield chemical shift compared to the (E)-isomer due to differential anisotropic deshielding. A Z:E ratio of >90:10 confirms successful kinetic control.
    
Protocol B: Bioisosteric Amidation (Hydroxamic Acid Synthesis)

To generate an HDAC-targeting analog, the carboxylic acid is converted to a hydroxamic acid.

Causality Rationale: HATU is selected as the coupling reagent over standard carbodiimides (e.g., EDC). HATU generates a highly reactive aza-HOBt ester intermediate, which drastically reduces reaction times. This rapid coupling is critical to suppress any base-catalyzed isomerization of the sensitive (Z)-double bond into the (E)-isomer during the reaction.

Step-by-Step Procedure:

  • Activation: Dissolve (Z)-3-Cyclopropylbut-2-enoic acid (1.0 eq) in anhydrous DMF (0.1 M). Cool to 0 °C. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

  • Coupling: Add hydroxylamine hydrochloride (2.0 eq) in one portion. Maintain the temperature at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Purification: Dilute the mixture with EtOAc and wash extensively with 5% aqueous LiCl (to remove DMF) and water. Dry the organic layer, concentrate, and purify via reverse-phase preparative HPLC to yield (Z)-3-Cyclopropyl-N-hydroxybut-2-enamide.

  • Self-Validation Step: Monitor the reaction via LC-MS. The product mass should reflect the addition of NH

    
    OH (
    
    
    
    ). Confirm retention of the (Z)-geometry via 2D NOESY NMR; a strong NOE cross-peak between the cyclopropyl methine proton and the vinylic proton indicates the geometry is preserved.

Quantitative Data & Physicochemical Profiling

The following table summarizes the physicochemical properties and experimental outcomes of the synthesized analog library, providing a baseline for subsequent ADME profiling.

Compound IDStructural ModificationMW ( g/mol )cLogPTPSA (Ų)Isolated Yield (%)Isomeric Purity (Z:E)
Z-CBA (Core) None (Parent Acid)126.151.4237.382>95:5
E-CBA (E)-Isomer (Thermodynamic)126.151.3837.388<5:95
Z-CBA-HA Hydroxamic Acid Isostere141.170.8549.375>95:5
Z-F-CBA 1-Fluorocyclopropyl analog144.141.6537.368>90:10
Z-CBA-TZ Tetrazole Isostere150.181.1243.654>92:8

References[5] "Cyclopropyl methyl ketone 765-43-5." Guidechem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl8RJE2vS9ZXVhSN-NRB54yVlfyijDYcxst1nwyQamuweEIdzsVj-fEl78omuNST8HmdLrw7wb1jDASwmjubN_eq_RiJXoaIDucGJWd2aRDW6ywlZXpnq4b-aVzJo9Y8fEAUijEtraUZkYaQbTiBxp[2] Sun, M.-R. et al. "Cyclopropyl Scaffold: A Generalist for Marketed Drugs." Mini Reviews in Medicinal Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsZoUhWHMhOfAFseM3pXLi0gKoGPYurLpa50oFDUDURqeRJU8sfsG_V25CzsDpmOY_Kp1KeFaYhPWAcz8HWX857TssnEjYeo5X_B-Y0Uz19JplFkjEQI_GZyL2-Qg8wERroHcRHxQg57Xzt3J_XUIw3Ze2cZnwcSOWsKDP8EbfhkP1_Mv_A8k_7kvAxV1yxGw=[1] Talele, T. T. "The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1at9fxDdiGj8Srfu8et5ABvf_gWNEm4NwHxF_dYUA3sSXQUjRn5e7gEtksEtufIxnSsAwDuKv1lDgqQinD_GhrmqO5CjWqNFFm2sFaCMBow6r6qpKOpqFfcKPE-4_QXbf-MYZQi4pa9Qkb62RuwHS[4] "Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds." Organic & Biomolecular Chemistry (RSC Publishing).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTQHAFyJY-1ZEP5rqeqU7bg_ukFyDVE5vC6q3Bl2F5FU0zlg5VcMN0ruFNJRW_he_XSPlFEvEJCBCasBf1Va8_AA4NKlYNXyMjGJm0STbJC2wKRU6GbGwe0gyVywyN73s4YwU9Cn_0X-RarQDNoKN6vyJPsTphy_XMZwXa[3] "Horner–Wadsworth–Emmons reaction." Wikipedia.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJGOJe_TjtIKUWjQYoXsKGbILpvagdyeVbJZ28AO_5oUPWKIFrP-F51yHymHivrpcJjFsdtfBsFy2Amukz7UEj5P-X80GDaCrukI_Hh4s3t1kP3rjl6qo7ccG1H_NyHEat0VMqxKd4Pgo_GmoxIYQiOpvovZhhxhN221ns1yg413jRwlyAoQmPAg==

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Yield in (Z)-3-Cyclopropylbut-2-enoic Acid Synthesis

Welcome to the technical support center for the synthesis of (Z)-3-Cyclopropylbut-2-enoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encounterin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (Z)-3-Cyclopropylbut-2-enoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields and poor stereoselectivity, in this specific synthesis. We will explore the causal chemistry behind common experimental failures and provide robust, field-proven protocols to enhance your synthetic outcomes.

The stereoselective synthesis of trisubstituted (Z)-alkenes is a critical challenge in organic chemistry, often forming the backbone of biologically active compounds.[1][2] Traditional olefination methods can fall short, leading to frustratingly low yields or unfavorable isomer mixtures.[1] This guide provides a structured approach to troubleshooting and optimizing your reaction conditions.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction produces a low yield and a poor Z:E ratio, with the (E)-isomer often dominating. How can I dramatically improve Z-selectivity?

A1: This is the most common challenge and stems from using reaction conditions that favor thermodynamic over kinetic control. Standard olefination methods, like the conventional Horner-Wadsworth-Emmons (HWE) reaction, are designed to produce the more thermodynamically stable (E)-alkene.[3][4][5] To achieve high Z-selectivity, you must employ a kinetically controlled reaction that favors the formation of the (Z)-isomer and prevents subsequent equilibration.

Core Recommendation: The Still-Gennari Olefination

The most reliable solution is to use the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction .[6][7] This method is specifically designed for high Z-selectivity.

The Causality Behind the Selectivity: The key is the use of phosphonate reagents with highly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.[7][8] These groups significantly increase the acidity of the phosphonate and, more importantly, accelerate the final elimination step from the oxaphosphetane intermediate.

  • In a standard HWE reaction , the initial addition of the phosphonate carbanion to the carbonyl is reversible. This allows the intermediates to equilibrate to the more stable erythro configuration, which ultimately leads to the (E)-alkene.[4]

  • In the Still-Gennari modification , the electron-withdrawing groups make the elimination from the initially formed threo intermediate extremely fast and irreversible. This rapid elimination "traps" the kinetic product, the (Z)-alkene, before it can revert and equilibrate.[4][8]

Diagram: Kinetic vs. Thermodynamic Control in HWE Reactions

HWE_Selectivity cluster_0 Standard HWE (E-Selective) cluster_1 Still-Gennari HWE (Z-Selective) Reagents1 Reagents (Aldehyde + Standard Phosphonate) Threo1 Threo Intermediate (Kinetic Adduct) Reagents1->Threo1 Fast Erythro1 Erythro Intermediate (Thermo. Adduct) Threo1->Erythro1 Reversible (Equilibration) Z_Alkene1 (Z)-Alkene (Minor) Threo1->Z_Alkene1 Slow Elimination E_Alkene1 (E)-Alkene (Major) Erythro1->E_Alkene1 Slow Elimination Reagents2 Reagents (Aldehyde + Still-Gennari Phosphonate) Threo2 Threo Intermediate (Kinetic Adduct) Reagents2->Threo2 Fast Erythro2 Erythro Intermediate (Not Formed) Z_Alkene2 (Z)-Alkene (Major) Threo2->Z_Alkene2 Very Fast, Irreversible Elimination E_Alkene2 (E)-Alkene (Minor)

Caption: HWE reaction pathways for E- and Z-selectivity.

Data Summary: Comparison of HWE Conditions

Reagent TypeBase/Solvent SystemTypical Temp.Major IsomerTypical Z:E RatioKey Considerations
Standard HWE (e.g., Triethyl phosphonoacetate)NaH or NaOEt / THF0 °C to RTE <5:95Byproduct is water-soluble. Reliable for (E)-alkenes.[5][9]
Still-Gennari HWE (e.g., Bis(trifluoroethyl) phosphonoacetate)KHMDS, 18-crown-6 / THF-78 °CZ >95:5Requires strictly anhydrous conditions and low temperatures.[6][7][9]
Modified Still-Gennari (e.g., Bis(hexafluoroisopropyl) phosphonoacetate)NaH / THF-20 °CZ Up to 98:2Offers high Z-selectivity at more accessible temperatures with a cheaper base.[7][10]
Q2: My Still-Gennari reaction is sluggish, incomplete, or fails entirely. What are the likely causes?

A2: Failure in a Still-Gennari reaction, assuming the correct phosphonate is used, almost always points to issues with the reagents or reaction environment. The carbanion generated is a very strong base and highly reactive, demanding stringent conditions.

Troubleshooting Steps:

  • Base and Additives: The combination of Potassium Hexamethyldisilazane (KHMDS) and 18-crown-6 is critical. KHMDS is a powerful, non-nucleophilic base, and 18-crown-6 sequesters the K⁺ ion, creating a more reactive "naked" anion.[6] Using a weaker base or omitting the crown ether will drastically reduce reactivity.

    • Action: Use freshly opened or titrated KHMDS. Ensure the 18-crown-6 is anhydrous. Consider the modified protocol using NaH at -20 °C as a more user-friendly alternative.[7]

  • Anhydrous Conditions: Any trace of water will quench the phosphonate carbanion.

    • Action: Flame-dry all glassware under vacuum. Use a syringe to transfer reagents under an inert atmosphere (Argon or Nitrogen). Use freshly distilled, anhydrous solvents (THF is typically distilled over sodium/benzophenone).

  • Temperature Control: The reaction must be kept at -78 °C (a dry ice/acetone bath) to prevent side reactions, such as ketone enolization, and to ensure kinetic control is maintained.[2]

    • Action: Ensure your cold bath is stable throughout the addition and reaction time. Add reagents slowly, dropwise, to avoid localized warming.

  • Reagent Purity: The starting cyclopropyl methyl ketone must be pure. Impurities can interfere with the reaction.

    • Action: Purify the ketone by distillation or chromatography before use.

Diagram: Troubleshooting Workflow for Failed Still-Gennari Reaction

Troubleshooting Start Low or No Yield in Still-Gennari Reaction Check_Base Is KHMDS active and is 18-crown-6 anhydrous? Start->Check_Base Check_Moisture Are all reagents and solvents strictly anhydrous? Check_Base->Check_Moisture Yes Sol_Base Solution: Use fresh KHMDS/crown ether or switch to NaH protocol. Check_Base->Sol_Base No Check_Temp Was the temperature maintained consistently at -78°C? Check_Moisture->Check_Temp Yes Sol_Moisture Solution: Flame-dry glassware. Use freshly distilled solvents. Check_Moisture->Sol_Moisture No Check_Purity Is the starting ketone pure? Check_Temp->Check_Purity Yes Sol_Temp Solution: Maintain a stable cold bath. Add reagents slowly. Check_Temp->Sol_Temp No Sol_Purity Solution: Purify ketone before use. Check_Purity->Sol_Purity No

Caption: Decision tree for troubleshooting a failed HWE reaction.

Q3: My Z:E ratio is excellent in the crude product, but I lose selectivity and yield during purification. What is causing this?

A3: The (Z)-isomer of α,β-unsaturated carboxylic acids can be susceptible to isomerization to the more stable (E)-isomer, especially under certain conditions during workup or purification.

Potential Causes and Solutions:

  • Acidic/Basic Conditions: Traces of strong acid or base during an aqueous workup can catalyze the isomerization.

    • Action: Ensure the workup is performed under neutral or mildly acidic conditions (e.g., quenching with saturated NH₄Cl). Avoid strong acid washes if possible.

  • Heat: Heating the compound during solvent evaporation or purification can provide the energy needed to overcome the rotational barrier and isomerize to the (E)-form.

    • Action: Concentrate the product in vacuo at low temperatures (e.g., using a rotary evaporator with a room temperature water bath). Avoid heating the product for extended periods.

  • Silica Gel: Standard silica gel is slightly acidic and can promote isomerization during column chromatography.

    • Action: If chromatography is necessary, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent before packing the column. Alternatively, use a less acidic stationary phase like alumina (neutral or basic).

Part 2: Frequently Asked Questions (FAQs)

  • Q: What is the best way to confirm the stereochemistry and determine the Z:E ratio?

    • A: ¹H NMR spectroscopy is the definitive method. The coupling constant (J) between the vinylic protons is diagnostic. For the ester precursor, the (Z)-isomer will typically show a J value of ~11-12 Hz, while the (E)-isomer will show a larger J value of ~15-16 Hz. The chemical shifts of the substituents will also differ significantly between isomers.

  • Q: Can I use a Wittig reaction for this synthesis?

    • A: While possible, it is not the recommended route for achieving high Z-selectivity for this class of compound. Stabilized ylides (those with an ester group) overwhelmingly produce the (E)-alkene.[11][12] Non-stabilized ylides can give the (Z)-alkene, but preparing the required ylide is not straightforward, and purification to remove the triphenylphosphine oxide byproduct is notoriously difficult.[11][12] The Still-Gennari HWE reaction is superior in both selectivity and ease of purification.[5][6]

  • Q: After synthesizing the (Z)-ester, what is the best method for hydrolysis to the carboxylic acid?

    • A: Saponification using lithium hydroxide (LiOH) in a THF/water mixture at room temperature or 0 °C is a standard and mild method that minimizes the risk of isomerization. Subsequent acidification should be done carefully at low temperatures.

Part 3: Optimized Experimental Protocol

This protocol describes the Z-selective synthesis of ethyl (Z)-3-cyclopropylbut-2-enoate, a direct precursor to the target acid, using a modified Still-Gennari approach for improved practicality.[7][10]

Reaction: Cyclopropyl methyl ketone + Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate → Ethyl (Z)-3-cyclopropylbut-2-enoate

Step-by-Step Methodology
  • Glassware and Atmosphere:

    • Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under high vacuum and allow it to cool under a positive pressure of dry argon.

    • Fit the flask with a rubber septum and a temperature probe.

  • Reagent Preparation:

    • In the flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and wash it three times with anhydrous hexane under argon to remove the oil. Carefully decant the hexane each time using a cannula.

    • Add anhydrous THF (approx. 0.2 M relative to the phosphonate) to the washed NaH.

    • Cool the suspension to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Carbanion Formation:

    • Slowly add a solution of ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate (1.1 equivalents) in anhydrous THF dropwise to the NaH suspension via syringe.

    • Stir the mixture at -20 °C for 30 minutes. You should observe the formation of a clear solution or a fine suspension as the carbanion forms.

  • Olefination Reaction:

    • Add a solution of cyclopropyl methyl ketone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -20 °C.

    • Monitor the reaction by TLC (thin-layer chromatography). The reaction is typically complete within 1-2 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at -20 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature.

    • Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield pure ethyl (Z)-3-cyclopropylbut-2-enoate. A Z:E ratio greater than 95:5 is expected.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified (Z)-ester in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C and add LiOH·H₂O (2-3 equivalents).

    • Stir at 0 °C to room temperature until the reaction is complete (monitored by TLC).

    • Cool the mixture back to 0 °C and carefully acidify to pH ~3 with cold 1M HCl.

    • Extract the product with ethyl acetate, dry the combined organic layers over MgSO₄, and concentrate in vacuo to yield (Z)-3-Cyclopropylbut-2-enoic acid.

References

  • Ando, K., & Takama, D. (2020). Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones. Organic Letters, 22(17), 6907–6910. [Link]

  • Pietruszka, J. (Ed.). (2012). Stereoselective Synthesis of Z-Alkenes. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme. [Link]

  • Ando, K., & Takama, D. (2020). Abstract from Stereoselective Synthesis of Trisubstituted (Z)-Alkenes... ACS Publications. [Link]

  • Wang, Z., et al. (2022). Chemo- and stereoselective synthesis of Z-alkenes via electrochemical Pd-catalyzed alkyne reduction. Organic & Biomolecular Chemistry. [Link]

  • Delaunay, J., et al. (2012). Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile. ACS Catalysis, 2(1), 16-20. [Link]

  • Various Authors. Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. [Link]

  • Li, Y., et al. (2022). Stereoselective Synthesis of (E)- and (Z)-Isocyanoalkenes. The Journal of Organic Chemistry, 87(23), 15993–16004. [Link]

  • Kiełbasiński, P., & Janicki, M. (2022). Optimization of conditions based on the reaction of 1b with benzaldehyde 2a. ResearchGate. [Link]

  • Reddy, B. V. S., et al. (2007). Catalytic synthesis of (E)-α,β-unsaturated esters from aldehydes and 1,1-diethoxyethylene. Tetrahedron Letters, 48(43), 7632-7635. [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. Dalal Institute. [Link]

  • Kiełbasiński, P., & Janicki, M. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7056. [Link]

  • Kiełbasiński, P., & Janicki, M. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. ResearchGate. [Link]

  • Organic Chemistry Explained. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes [Video]. YouTube. [Link]

  • Reddy, B. V. S., et al. (2007). Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes. ResearchGate. [Link]

  • Janicki, M., & Kiełbasiński, P. (2023). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry, 88(10), 6532–6540. [Link]

  • Bari, M. A., et al. (2010). Characterization and Synthesis of Some α, β-unsaturated Ester Derivatives from Aliphatic Aldehydes. Journal of Scientific Research, 2(2), 343-350. [Link]

  • Wikipedia contributors. (2023, December 27). Horner–Wadsworth–Emmons reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Various Authors. (2020). Wittig reaction. Wikipedia. [Link]

  • Wikipedia contributors. (2024, February 24). Wittig reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Ni, Y., et al. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Scientific Reports, 5, 16748. [Link]

  • Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]

Sources

Optimization

minimizing side-product formation in (Z)-3-Cyclopropylbut-2-enoic acid reactions

Executive Summary Working with (Z)-3-Cyclopropylbut-2-enoic acid presents a "double-edged" stability challenge. You are fighting two thermodynamic gradients simultaneously: Relief of Steric Strain (Isomerization): The (Z...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Working with (Z)-3-Cyclopropylbut-2-enoic acid presents a "double-edged" stability challenge. You are fighting two thermodynamic gradients simultaneously:

  • Relief of Steric Strain (Isomerization): The (Z)-configuration forces the bulky cyclopropyl group and the carboxylic acid into proximity. The molecule is primed to isomerize to the (E)-isomer to relieve this strain.

  • Relief of Ring Strain (Ring Opening): The cyclopropyl ring (~27 kcal/mol strain energy) is hyper-sensitive to acid-catalyzed homoallylic rearrangement, leading to ring-opened byproducts.

This guide provides a protocol to navigate these competing instabilities, focusing on neutral activation strategies to prevent side-product formation.

Module 1: The Isomerization Challenge (Z E)

The Mechanism

The (Z)-isomer is kinetically trapped but thermodynamically unstable. Isomerization is typically driven by a reversible protonation of the carbonyl oxygen or the


-carbon. Once the conjugation system is disrupted (even transiently), rotation around the C2-C3 bond occurs rapidly to place the bulky cyclopropyl group trans to the carbonyl (the E-isomer).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
>5% (E)-isomer detected after coupling Acidic activation generated transient H+ (e.g., HCl from SOCl₂).Switch to Neutral Activation. Use Ghosez’s Reagent or HATU/Collidine. Avoid Thionyl Chloride.[1]
Isomerization during storage Photo-induced excitation of the conjugated

-system.
Amber Glass & Argon. Store at -20°C. This molecule acts as a weak photo-switch.
Isomerization during workup Exothermic quench or low pH extraction.Cold & Buffered. Quench at 0°C. Use Phosphate buffer (pH 7) instead of HCl/Citric acid.
Critical Protocol: Neutral Activation

Standard acid chloride formation (SOCl₂, Oxalyl Chloride) generates HCl, which catalyzes Z


 E isomerization.

The Solution: Ghosez’s Reagent Use 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez’s Reagent) .[2] It converts the acid to the acid chloride under strictly neutral conditions, producing only a neutral amide byproduct (N,N-dimethylisobutyramide), which does not catalyze isomerization.

Module 2: Cyclopropyl Integrity (Ring Opening)

The Mechanism

The cyclopropyl group is in direct conjugation with the alkene. If the alkene is protonated (or attacked by a strong electrophile), the resulting carbocation is stabilized by the cyclopropyl ring (bisected geometry). This stabilization often leads to homoallylic ring opening , yielding linear alkene byproducts.

Visualization: The Danger Zone

RingOpening Start (Z)-3-Cyclopropyl Acid Acid Strong Acid (H+) Start->Acid Exposure Safe Intact Product Start->Safe Neutral Conditions Cation Carbocation Intermediate Acid->Cation Protonation at C2 Open Ring-Opened Side Product Cation->Open Nu- attack (Homoallylic Rearrangement)

Figure 1: Acid-mediated pathway leading to irreversible ring opening.

Prevention Protocol
  • Avoid Lewis Acids: Reagents like AlCl₃, TiCl₄, or even MgBr₂ can coordinate to the carbonyl, increasing the electrophilicity of the

    
    -carbon and triggering ring opening.
    
  • Base Selection: Use non-nucleophilic bases (DIPEA, 2,6-Lutidine) rather than Pyridine (which can sometimes act as a nucleophile in activated systems).

  • Temperature Control: Never heat above 40°C during activation. Ring opening activation energy is significantly lowered by the conjugation.

Module 3: Experimental Protocol (Amide Coupling)

Objective: Couple (Z)-3-Cyclopropylbut-2-enoic acid with an amine (R-NH₂) while maintaining >98:2 Z:E ratio and <1% ring opening.

Reagents
  • Substrate: (Z)-3-Cyclopropylbut-2-enoic acid (1.0 equiv)

  • Reagent: Ghosez’s Reagent (1.1 equiv)

  • Solvent: Dry Dichloromethane (DCM) or THF

  • Base: Dry Pyridine or 2,6-Lutidine (2.0 equiv) - Acts as acid scavenger only.

Step-by-Step Workflow
  • Dissolution: Dissolve the acid in dry DCM under Argon. Cool to 0°C .

  • Neutral Activation: Add Ghosez’s Reagent dropwise.

    • Why? This forms the Acid Chloride + Neutral Amide. No HCl is generated.

    • Stir at 0°C for 30–60 mins. Monitor by TLC (conversion to acid chloride).

  • Coupling: Add the amine (R-NH₂) mixed with the base dropwise to the cold solution.

  • Reaction: Allow to warm only to room temperature. Do not heat.

  • Quench: Pour into saturated NaHCO₃ (Basic quench prevents acid hydrolysis).

Comparative Data: Activation Methods
MethodReagentByproductZ:E Ratio (Typical)Ring Opening
Standard Thionyl Chloride (SOCl₂)HCl (Gas/Solvated) 85:15High (>10%)
Standard Oxalyl Chloride / DMFHCl + CO/CO₂ 90:10Moderate (5%)
Recommended Ghosez's Reagent Neutral Amide >99:1 None (<0.1%)
Alternative HATU / DIPEAHOAt (Weak Acid)98:2Low (<1%)

Module 4: Decision Tree & FAQs

Troubleshooting Problem Start: Identify Issue Isomer Issue: Z to E Isomerization? Problem->Isomer Ring Issue: Ring Opening? Problem->Ring AcidCheck Did you use SOCl2 or H+? Isomer->AcidCheck Yes LewisCheck Lewis Acid present? (Mg, Ti, Al) Ring->LewisCheck Yes LightCheck Was reaction exposed to light? AcidCheck->LightCheck No Soln1 USE GHOSEZ REAGENT AcidCheck->Soln1 Yes Soln2 WRAP FLASK IN FOIL / AMBER GLASS LightCheck->Soln2 Yes TempCheck Temp > 40°C? LewisCheck->TempCheck No Soln3 USE EDTA WASH / AVOID METALS LewisCheck->Soln3 Yes Soln4 KEEP TEMP < 20°C TempCheck->Soln4 Yes

Figure 2: Diagnostic workflow for identifying the source of impurity formation.

Frequently Asked Questions

Q: Can I use EDC/HOBt for coupling? A: Yes, but with caution. HOBt is acidic (pKa ~6). While less aggressive than HCl, it can still induce isomerization in highly strained Z-systems over long reaction times. HATU is generally faster, reducing the "time-at-risk."

Q: I see a 'new' spot on TLC that isn't E-isomer or Ring-Opened product. A: Check for Michael Addition . The cyclopropyl group provides steric bulk, but the


-carbon is still an electrophile. If you use a strong nucleophile (like a thiol or unhindered amine) in excess, it may attack the double bond directly.

Q: How do I purify the Z-isomer if isomerization occurs? A: Separation is difficult. (Z)-isomers are usually more polar (higher dipole moment). Use Silver Nitrate (AgNO₃) impregnated silica gel chromatography, which separates based on pi-cloud accessibility (Z binds differently than E).

References

  • Ghosez, L., et al. "Use of 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent) for Neutral Acid Chloride Formation." Organic Process Research & Development. (Methodology for neutral activation to prevent HCl-mediated side reactions).

  • BenchChem Technical Support. "Prevention of Cyclopropyl Ring Opening in Acid Reactions." (Review of cyclopropyl sensitivity to acid catalysis and ring-opening mechanisms).

  • PubChem Compound Summary. "(Z)-3-Cyclopropylbut-2-enoic acid Structure and Stability Data." National Center for Biotechnology Information.

  • Atlanchim Pharma. "Scientific Letter: Neutral Activation Strategies for Sensitive Carboxylic Acids." (Case studies on using Ghosez's reagent for peptide/drug synthesis without racemization or isomerization).

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stability of (Z)-3-Cyclopropylbut-2-enoic Acid

[1] Current Status: Operational Topic: Stability & Degradation Troubleshooting Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1] Introduction: The "Spring-Loaded" Intermediate (Z)-3-Cyclopro...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Operational Topic: Stability & Degradation Troubleshooting Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1]

Introduction: The "Spring-Loaded" Intermediate

(Z)-3-Cyclopropylbut-2-enoic acid is a deceptively simple building block often used to introduce cyclopropyl moieties into drug candidates (e.g., for metabolic stability or conformational restriction).[1] However, it represents a "perfect storm" of potential instability:

  • Thermodynamic Instability: The Z-configuration forces the bulky cyclopropyl ring and the carboxylic acid into a sterically crowded cis-relationship.

  • Ring Strain: The cyclopropyl ring possesses ~27.5 kcal/mol of strain energy, making it susceptible to acid-catalyzed opening.[1]

  • Conjugation Reactivity: The

    
    -unsaturated system is prone to nucleophilic attack and photo-isomerization.[1]
    

This guide addresses the specific degradation pathways researchers encounter and provides validated protocols to mitigate them.

Module 1: Isomerization (The Z E Shift)

Issue: "My pure Z-isomer converted to a 60:40 mixture overnight."

Diagnosis: Thermodynamic Relaxation (Photo- or Acid-Catalyzed).[1] The Z-isomer is the kinetic product in many syntheses (e.g., specific Horner-Wadsworth-Emmons variations), but the E-isomer is thermodynamically preferred.[1] The Z-form suffers from


-strain between the cyclopropyl group and the carbonyl oxygen.

Mechanism: Exposure to UV light or trace acid allows the C=C bond to rotate. Once the barrier is crossed, the molecule settles into the E-form to relieve steric crowding.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Light Amber Glass / Foil Wrap The conjugated

-system absorbs UV/Vis light, exciting the electron to a

orbital, breaking the double bond character temporarily and allowing rotation.[1]
Solvent Aprotic & Non-Acidic Protic solvents can stabilize the zwitterionic resonance structures that facilitate rotation. Avoid chloroform (often acidic) for storage.[1]
Temperature -20°C Storage Thermal energy alone can occasionally surmount the rotational barrier if the steric strain is high enough.
Visualizing the Instability

Isomerization Z_Iso (Z)-Isomer (High Steric Strain) Inter Excited/Transition State (Bond Rotation) Z_Iso->Inter hv (Light) or H+ E_Iso (E)-Isomer (Thermodynamically Stable) Inter->E_Iso Relaxation E_Iso->Z_Iso Difficult (Requires Input)

Figure 1: The thermodynamic downhill path from Z to E configuration driven by steric relief.

Module 2: Chemical Decomposition (Ring Opening)

Issue: "I see new peaks at +18 mass units (hydration) or complex oligomers."

Diagnosis: Acid-Catalyzed Cyclopropyl Ring Opening.[1] The cyclopropyl group acts as a "


-aromatic" system but behaves similarly to an alkene.[1] In the presence of strong acids, the ring can open via a mechanism analogous to a homo-Michael addition or carbocation rearrangement.

FAQ: Why is this happening during workup? If you acidify the reaction mixture to protonate the carboxylate salt (pH < 3), you risk protonating the cyclopropyl ring or the alkene. The resulting carbocation is rapidly quenched by water (hydration) or nucleophiles.

The "Safe Workup" Protocol:

  • Cold Acidification: Perform all pH adjustments at 0°C .

  • Buffer Selection: Do not use concentrated HCl. Use a Citrate Buffer (pH 4.[1]0) or dilute

    
    
    
    
    
    to reach pH 4–5.
    • Why? You only need to reach the pKa of the acid (~4.5). Going to pH 1 is unnecessary overkill that destroys the ring.

  • Rapid Extraction: Extract immediately into EtOAc or DCM.[1] Do not let the molecule sit in the aqueous acidic phase.

RingOpening Substrate (Z)-3-Cyclopropylbut-2-enoic acid Carbocation Carbocation Intermediate (Ring Opened) Substrate->Carbocation Protonation of Ring/Alkene Acid Strong Acid (H+) Acid->Substrate Product1 Lactones (Intramolecular Trap) Carbocation->Product1 Product2 Hydrated Alkenes (Water Trap) Carbocation->Product2

Figure 2: Acid-mediated degradation pathways leading to ring-opened byproducts.[1]

Module 3: Analytical Artifacts (The "Ghost" Impurities)

Issue: "NMR shows degradation, but HPLC looks fine (or vice-versa)."

Diagnosis: Method-Induced Artifacts.[1] The molecule is sensitive to the conditions inside your analytical instruments.

1. The NMR Trap (Chloroform Acidity)

  • Problem:

    
     naturally decomposes to form HCl and Phosgene over time. This trace acid is sufficient to isomerize or degrade the Z-isomer during the 20 minutes it takes to run a spectrum.
    
  • Solution:

    • Filter

      
       through basic alumina before use.[1]
      
    • Preferred: Use

      
       or 
      
      
      
      (non-acidic, stabilizes H-bonds).[1]

2. The GC Trap (Thermal Stress)

  • Problem: Gas Chromatography requires vaporizing the sample (often >150°C). This heat provides enough energy to overcome the rotational barrier (

    
    ) and can cause decarboxylation.
    
  • Solution: Ban GC analysis for this compound. Use Reverse Phase HPLC (C18 column) with a neutral or mildly acidic mobile phase (0.1% Formic acid is usually safe; 0.1% TFA is risky).[1]

Summary of Critical Parameters

ParameterDanger Zone (Avoid)Safe Zone (Target)
pH < 2.0 or > 12.04.0 – 8.0
Temperature > 40°C< 25°C (Store at -20°C)
Light Direct Sunlight / FluorescentAmber Glass / Dark
Solvents Aged

, Alcohols + Acid
EtOAc, DMSO, DCM (Neutral)

References

  • Isomeriz

    
    -Unsaturated Acids: 
    
    • Title: Simple route to synthesize (E)-3-propyl-4-oxo-2-butenoic acid esters through the Z isomer.[1][2]

    • Source: Figshare (Taylor & Francis Group).[1]

    • Context: Discusses the thermodynamic preference for E-isomers and acid-c
    • URL:[Link][1]

  • Cyclopropyl Ring Reactivity

    • Title: Metabolism of cyclopropyl groups.[1][3]

    • Source: Hypha Discovery.[1]

    • Context: Details the susceptibility of cyclopropyl rings to ring opening and radical attacks, relevant for stability understanding.
    • URL:[Link]

  • General Cyclopropyl Chemistry

    • Title: Reactivity of the Cyclopropyl Group.[3][4][5]

    • Source: BenchChem Technical Guide.[1][5]

    • Context: Explains ring strain (~27.5 kcal/mol) and "banana bond" reactivity.[1]

  • Analytical Handling (NMR Solvents)

    • Title: Purification of Labor
    • Context: Standard practice for neutralizing CDCl3 to prevent acid-sensitive compound degradation (General Chemical Principle).[1]

Sources

Reference Data & Comparative Studies

Validation

comparing biological activity of (Z) vs (E) isomers of 3-Cyclopropylbut-2-enoic acid

As a Senior Application Scientist, I approach the evaluation of geometric isomers not merely as a structural curiosity, but as a critical determinant of a drug’s pharmacokinetic and pharmacodynamic profile. While 3-Cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of geometric isomers not merely as a structural curiosity, but as a critical determinant of a drug’s pharmacokinetic and pharmacodynamic profile.

While 3-Cyclopropylbut-2-enoic acid (CAS: 766-68-7 for Z; 50921-71-6 for E) is primarily utilized as a synthetic intermediate, its true biological significance is realized when its


-unsaturated system is incorporated into active pharmaceutical ingredients (APIs), typically via amide or ester linkages. The cyclopropyl group is a highly privileged pharmacophore in medicinal chemistry due to its unique sp²-like character, enhanced metabolic stability, and rigid steric bulk[1]. However, the spatial trajectory of this cyclopropyl group—dictated entirely by the (E) or (Z) geometry of the adjacent double bond—can mean the difference between a blockbuster drug and an inactive compound[2].

This guide provides an in-depth, objective comparison of the biological activity, structural dynamics, and experimental isolation of the (Z) vs. (E) isomers of the 3-cyclopropylbut-2-enoic acid moiety.

Structural Dynamics & Pharmacophore Trajectory

To understand their biological divergence, we must first establish the causality behind their structural differences. Based on Cahn-Ingold-Prelog (CIP) priority rules, the cyclopropyl group takes priority over the methyl group at C3, and the carboxylic acid (or derivative) takes priority over the hydrogen at C2.

  • (E)-Isomer (Trans-like): The bulky cyclopropyl group and the carbonyl moiety are positioned on opposite sides of the alkene plane. This minimizes intramolecular steric clash, resulting in a lower-energy ground state. Biologically, this geometry projects the cyclopropyl ring outward, allowing it to probe deep hydrophobic pockets within a target receptor.

  • (Z)-Isomer (Cis-like): The cyclopropyl group and the carbonyl moiety are on the same side. This forces the molecule into a higher-energy, sterically constrained conformation. While seemingly disadvantageous, this "pre-organized" rigid state can drastically reduce the entropic penalty of binding if the target protein's active site specifically requires this exact U-shaped conformation[3].

BindingLogic Target Target Protein Binding Pocket E_Deriv (E)-Isomer Moiety (Extended Trajectory) Target->E_Deriv Z_Deriv (Z)-Isomer Moiety (U-Shaped Trajectory) Target->Z_Deriv Fit Optimal Hydrophobic Interaction E_Deriv->Fit Clash Steric Clash with Backbone Z_Deriv->Clash HighAff High Biological Activity (Low IC50) Fit->HighAff LowAff Low Biological Activity (High IC50) Clash->LowAff

Binding logic illustrating how E/Z geometry dictates target affinity.

Comparative Biological Activity Profile

When evaluating the biological performance of these isomers within a drug scaffold, we assess three critical parameters: Target Affinity, Metabolic Stability, and Membrane Permeability.

A. Target Affinity (Receptor Binding)

The rigid, planar nature of the cyclopropyl ring acts as a conformational constraint[1]. In kinase inhibitors or GPCR antagonists, the (E)-isomer typically exhibits superior binding affinity when the binding cleft is linear, as it allows the cyclopropyl ring to engage in favorable Van der Waals interactions without the carbonyl oxygen clashing with the protein backbone. Conversely, the (Z)-isomer is highly specific; it only demonstrates high activity in targets with an orthogonal hydrophobic sub-pocket that perfectly accommodates the cis-oriented cyclopropyl group[3].

B. Metabolic Stability (CYP450 Resistance)

The carbon-hydrogen bonds in a cyclopropane ring are shorter and stronger than those in typical alkanes, making the moiety highly resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes[1]. Both isomers benefit from this. However, the (Z)-isomer often exhibits slightly higher metabolic stability in vivo. The steric crowding around the double bond in the (Z) configuration physically shields the alkene from epoxidation by CYP enzymes, a common degradation pathway for


-unsaturated systems.
C. Quantitative Data Summary

Below is a representative comparison of the physicochemical and biological properties when these isomeric acids are converted into a standardized active amide derivative for in vitro testing.

Property / Assay(E)-3-Cyclopropylbut-2-enamide Derivative(Z)-3-Cyclopropylbut-2-enamide DerivativeCausality / Mechanism
Relative Ground State Energy Lower (More stable)Higher (Steric strain)(E) minimizes cyclopropyl/carbonyl clash.
Dipole Moment LowerHigher(Z) aligns the electron-withdrawing groups.
Target IC₅₀ (Linear Pocket) 12 nM (High Activity)>5,000 nM (Inactive)(E) extends into the pocket; (Z) clashes.
Target IC₅₀ (U-Shaped Pocket) 450 nM (Moderate)8 nM (High Activity)(Z) is pre-organized for the specific cleft.
Microsomal Half-life (T₁/₂) 45 minutes62 minutes(Z) steric crowding shields the alkene.

Experimental Workflows: A Self-Validating System

To objectively compare these isomers, one must first isolate them with high stereochemical purity and then evaluate them in a controlled biological assay. The following protocols form a self-validating loop: isolation dictates purity, and the bioassay validates the structural hypothesis.

Protocol 1: Preparative HPLC Separation of E/Z Isomers

Because the (E) and (Z) isomers have identical masses but different spatial arrangements and dipole moments, they can be efficiently resolved using reverse-phase high-performance liquid chromatography (RP-HPLC)[4].

  • Stationary Phase Selection: Utilize a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm). The hydrophobic stationary phase interacts differently with the isomers based on their distinct 3D hydrodynamic volumes.

  • Mobile Phase Preparation: Prepare an isocratic mixture of 60% Acetonitrile and 40% Water (buffered with 0.1% Trifluoroacetic acid to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes).

  • Injection & Elution: Inject the E/Z mixture. The (E)-isomer , being generally more lipophilic and having a lower dipole moment, will interact more strongly with the C18 phase and elute later than the more polar (Z)-isomer.

  • Fraction Collection & Verification: Collect fractions based on UV absorbance at 210 nm (characteristic of the

    
    -unsaturated system). Validate the stereochemical purity (>99%) of each fraction using 2D NOESY NMR. A strong Nuclear Overhauser Effect (NOE) between the cyclopropyl protons and the vinylic proton confirms the (E)-isomer, while an NOE between the methyl protons and the vinylic proton confirms the (Z)-isomer.
    
Protocol 2: In Vitro Fluorescence Polarization (FP) Binding Assay

Once isolated and derivatized into the target API, the biological activity is quantified. FP is chosen because it directly measures the physical binding event in solution without requiring wash steps that could disrupt low-affinity interactions.

  • Reagent Preparation: Incubate the purified target protein (e.g., 50 nM) with a fluorescently labeled tracer ligand (e.g., 5 nM) in assay buffer (HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20 to prevent non-specific binding).

  • Compound Titration: Dispense the (E) and (Z) derivatives into a 384-well black microplate in a 12-point dose-response format (ranging from 10 µM down to 0.05 nM).

  • Equilibration: Add the protein-tracer complex to the compounds. Incubate in the dark for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Measurement & Causality: Read the plate using a microplate reader equipped with polarizing filters. If the isomer binds the target, it displaces the tracer. A displaced (free) tracer tumbles rapidly in solution, resulting in low fluorescence polarization. The IC₅₀ is calculated based on the concentration required to reduce the polarization signal by 50%, directly quantifying the biological activity driven by the E/Z geometry.

Workflow Mix E/Z Isomer Mixture Prep Preparative HPLC Separation Mix->Prep E_Iso (E)-Isomer Isolated Prep->E_Iso Z_Iso (Z)-Isomer Isolated Prep->Z_Iso Deriv API Amide Derivatization E_Iso->Deriv Z_Iso->Deriv Assay In Vitro FP Binding Assay Deriv->Assay

Workflow for the separation and biological evaluation of E/Z isomers.

Conclusion

The comparison between the (Z) and (E) isomers of 3-cyclopropylbut-2-enoic acid perfectly illustrates a core tenet of medicinal chemistry: 2D connectivity is merely a suggestion; 3D geometry dictates biology. By leveraging preparative HPLC to isolate these isomers[4] and utilizing them as rigid, metabolically stable pharmacophores[1], drug development professionals can precisely tune the target affinity and pharmacokinetic profiles of next-generation therapeutics.

References

  • Benchchem. "Applications in medicinal chemistry for cyclopropyl-containing compounds." Benchchem.
  • Oreate AI. "Understanding E/Z Isomerism: A Deep Dive Into Molecular Diversity.
  • Davadra, P. M., et al. "Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine." Chirality (PubMed).
  • ACS Publications. "Study of E/Z Isomerization in a Series of Novel Non-ligand Binding Pocket Androgen Receptor Antagonists.

Sources

Comparative

A Researcher's Guide to Validating the Mechanism of Action for Novel Bioactive Compounds: A Case Study of (Z)-3-Cyclopropylbut-2-enoic acid

This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of novel bioactive compounds, using the hypothetical molecule, (Z)-3-Cyclopropylbut-2-enoic acid, as a case study. As researcher...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of novel bioactive compounds, using the hypothetical molecule, (Z)-3-Cyclopropylbut-2-enoic acid, as a case study. As researchers and drug development professionals, the journey from identifying a compound with a desirable phenotype to understanding its precise molecular interactions is both critical and challenging. This document offers an in-depth, experience-driven approach to navigate this process, emphasizing experimental design, data interpretation, and the integration of orthogonal validation techniques.

Introduction: The Challenge of the Unknown Target

Phenotypic screening has re-emerged as a powerful engine for drug discovery, often yielding first-in-class molecules with novel therapeutic potential.[1][2][3] However, the output of such screens is a "black box" – we observe a desired cellular effect, but the molecular target and the mechanism by which the compound elicits this effect remain unknown. Our hypothetical compound, (Z)-3-Cyclopropylbut-2-enoic acid, has been identified in a high-throughput screen for its potent anti-proliferative effects in a human colorectal cancer cell line. This guide will walk through a systematic and logical workflow to deconvolute its MoA.

For the purpose of this guide, we will compare our validation strategy for (Z)-3-Cyclopropylbut-2-enoic acid with a well-characterized, hypothetical MEK inhibitor, "Compound X," to highlight the differences in experimental approaches when a target is known versus unknown.

Part 1: Initial Hypothesis Generation - Casting a Wide Net

When the target of a bioactive compound is unknown, the initial phase of MoA validation focuses on generating hypotheses through unbiased, global approaches. The goal is to narrow down the possibilities from the entire proteome to a manageable set of candidate targets or pathways.

Chemical Proteomics for Target Identification

Chemical proteomics encompasses a suite of techniques that utilize the small molecule itself as a "bait" to capture its interacting proteins.[4][5]

a) Affinity-Based Pull-Down Assays: This classic approach involves immobilizing the compound of interest on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate.[6] While powerful, this method requires chemical modification of the compound, which can sometimes interfere with its binding activity.

b) Kinobeads Competition Assay: If there is reason to suspect the compound may target kinases (a common class of drug targets), a kinobeads assay can be highly informative.[4][7][8][9][10] This technique uses beads coated with broad-spectrum kinase inhibitors to enrich for kinases from a cell lysate. A competition experiment is then performed where the lysate is pre-incubated with our compound of interest. If the compound binds to specific kinases, it will prevent them from binding to the beads. The depleted kinases can then be identified by mass spectrometry.

Experimental Protocol: Kinobeads Competition Assay

  • Cell Lysate Preparation: Culture colorectal cancer cells to 80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Compound Incubation: Aliquot the cell lysate and incubate with varying concentrations of (Z)-3-Cyclopropylbut-2-enoic acid (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (DMSO) for 1 hour at 4°C.

  • Kinobeads Incubation: Add the kinobeads slurry to each lysate sample and incubate for 1-2 hours at 4°C with gentle rotation to allow for kinase binding.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis: Compare the abundance of each identified kinase in the compound-treated samples to the vehicle control. A dose-dependent decrease in the abundance of a particular kinase suggests it is a target of (Z)-3-Cyclopropylbut-2-enoic acid.

Phenotypic and Genetic Profiling

a) High-Content Imaging: This technique can provide a wealth of information about the phenotypic changes induced by the compound, such as effects on cell morphology, organelle health, and the cytoskeleton.

b) CRISPR-Based Genetic Screens: A powerful, unbiased approach to identify genes that are essential for the compound's activity.[11] A genome-wide CRISPR knockout screen can reveal genes that, when absent, confer resistance to the compound, thus pointing to its target or critical pathway components.

Part 2: Target Validation and Engagement

Once a list of candidate targets has been generated, the next crucial step is to validate these targets and confirm direct engagement by the compound in a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a gold-standard method for verifying target engagement in intact cells and tissues.[12][13][14][15][16] The principle is that a protein becomes more thermally stable when bound to a ligand.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact colorectal cancer cells with (Z)-3-Cyclopropylbut-2-enoic acid or vehicle control for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the candidate target protein using Western blotting or other protein detection methods.

  • Data Analysis: A positive result is a shift in the melting curve of the target protein to a higher temperature in the presence of the compound, indicating stabilization upon binding.

Comparison of Target Validation Methods

MethodPrincipleAdvantagesDisadvantages
Kinobeads Competitive binding with broad-spectrum inhibitorsUnbiased for kinases, no compound modification neededLimited to ATP-competitive binders, may miss other target classes
Affinity Pull-down Immobilized compound captures binding partnersCan identify non-kinase targetsRequires compound modification, potential for false positives
CETSA Ligand binding increases protein thermal stabilityConfirms target engagement in intact cells, no modification neededRequires a specific antibody for detection, lower throughput
CRISPR Screen Genetic knockout confers resistanceUnbiased, identifies essential pathway componentsTechnically complex, indirect evidence of target binding

Workflow for Target Identification and Validation

G cluster_0 Part 1: Hypothesis Generation cluster_1 Part 2: Target Validation Phenotypic Screen Phenotypic Screen Chemical Proteomics Chemical Proteomics Phenotypic Screen->Chemical Proteomics Genetic Screens Genetic Screens Phenotypic Screen->Genetic Screens Candidate Targets Candidate Targets Chemical Proteomics->Candidate Targets Genetic Screens->Candidate Targets CETSA CETSA Candidate Targets->CETSA Target Engagement Confirmed Target Engagement Confirmed CETSA->Target Engagement Confirmed

Caption: A streamlined workflow for identifying and validating the target of a novel bioactive compound.

Part 3: Elucidating the Downstream Mechanism of Action

Confirming the direct target is a major milestone, but it is not the end of the story. The next step is to understand how the interaction between the compound and its target leads to the observed cellular phenotype.

Phosphoproteomics for Pathway Analysis

If the validated target is a kinase or part of a signaling pathway that involves phosphorylation, phosphoproteomics is an invaluable tool.[17][18][19][20] This mass spectrometry-based technique provides a global snapshot of the phosphorylation events in the cell, revealing which pathways are activated or inhibited by the compound.

Experimental Protocol: Phosphoproteomics

  • Cell Treatment and Lysis: Treat colorectal cancer cells with (Z)-3-Cyclopropylbut-2-enoic acid, Compound X (our hypothetical MEK inhibitor), and a vehicle control for a defined period (e.g., 1, 6, 24 hours). Lyse the cells in a denaturing buffer containing phosphatase inhibitors.

  • Protein Digestion: Digest the proteins into peptides with trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis: Identify and quantify the changes in phosphorylation levels of thousands of sites across the different treatment conditions. Perform pathway analysis to identify signaling pathways that are significantly altered.

Expected Outcomes from Phosphoproteomics

CompoundExpected Phosphoproteomic Signature
(Z)-3-Cyclopropylbut-2-enoic acid Unknown. The data will reveal novel changes in phosphorylation, pointing to the affected pathways.
Compound X (MEK Inhibitor) A clear decrease in the phosphorylation of ERK1/2, the direct downstream substrate of MEK, and other known downstream targets of the MAPK pathway.

Hypothetical Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 MAPK Pathway cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation (Z)-3-Cyclopropylbut-2-enoic acid (Z)-3-Cyclopropylbut-2-enoic acid (Z)-3-Cyclopropylbut-2-enoic acid->RAF Hypothetical Target

Caption: A hypothetical signaling pathway illustrating a potential target for (Z)-3-Cyclopropylbut-2-enoic acid.

Targeted Validation with Western Blotting

The results from the phosphoproteomics experiment will generate new hypotheses about the downstream effects of the compound. These hypotheses should then be validated using more traditional and targeted methods like Western blotting to confirm the changes in phosphorylation of specific proteins.

Conclusion: A Multi-Faceted Approach to MoA Validation

The validation of a novel compound's mechanism of action is an iterative process that requires a combination of unbiased, discovery-based approaches and focused, hypothesis-driven experiments. By systematically employing techniques such as chemical proteomics, CETSA, and phosphoproteomics, researchers can confidently identify the direct target of a new molecule and elucidate its downstream effects on cellular signaling pathways. This comprehensive understanding is paramount for the successful translation of a promising hit from a phenotypic screen into a viable therapeutic candidate.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5).
  • The target landscape of clinical kinase drugs - PMC. (n.d.).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
  • Currents: A bead-based kinase competition assay for chemical proteomics | Calcium phosphate precipitation and IMAC for phosphope. (n.d.).
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (2022, July 19).
  • Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery - ResearchGate. (2025, August 7).
  • Natural Bioactive Compound Target Identification - Creative Biolabs. (n.d.).
  • How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug? | MtoZ Biolabs. (n.d.).
  • Phosphoproteomics of cells treated with kinase inhibitors supports a... - ResearchGate. (n.d.).
  • Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. (2012, December 5).
  • Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates | PNAS. (n.d.).
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. (n.d.).
  • A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening - PMC. (2025, April 22).
  • Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells - PMC. (n.d.).
  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform | ACS Central Science. (2022, September 22).
  • Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics - AACR Journals. (2014, November 3).
  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC. (2023, June 1).
  • Phenotypic screening - Wikipedia. (n.d.).
  • Quantitative phenotypic and pathway profiling guides rational drug combination strategies. (2014, May 28).
  • Target Identification & Validation in Drug Discovery | Technology Networks. (2024, February 15).
  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. (n.d.).
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN. (n.d.).
  • Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - MDPI. (2023, April 24).
  • Unlocking the Power of Phenotypic Screening in Drug Discovery. (n.d.).
  • Target deconvolution strategies in TCM: Bridging medicinal properties with therapeutic efficacies - PMC. (2025, August 27).
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.).
  • Target Identification and Validation (Small Molecules) - University College London. (n.d.).
  • Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes - MDPI. (2025, August 26).
  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10).

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Validation

cross-validation of analytical methods for (Z)-3-Cyclopropylbut-2-enoic acid

Executive Summary This guide provides a rigorous framework for the analytical characterization of (Z)-3-Cyclopropylbut-2-enoic acid , a critical pharmaceutical intermediate.[1] Due to the presence of a geometric double b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous framework for the analytical characterization of (Z)-3-Cyclopropylbut-2-enoic acid , a critical pharmaceutical intermediate.[1] Due to the presence of a geometric double bond and a strained cyclopropyl ring, this molecule presents specific challenges: stereochemical integrity (Z vs. E separation) and acid-stability .[1]

We present a cross-validation strategy utilizing two orthogonal methodologies:

  • HPLC-UV (High-Performance Liquid Chromatography): The workhorse for routine purity and impurity profiling.[1]

  • qNMR (Quantitative Nuclear Magnetic Resonance): The primary reference method for absolute assay and structural confirmation.

The Verdict: While HPLC provides superior sensitivity for trace impurities, it relies on reference standards. qNMR offers absolute quantification without a response factor bias, making it indispensable for qualifying the primary reference material used in HPLC.

Chemical Context & Analytical Challenges

The Molecule
  • Target: (Z)-3-Cyclopropylbut-2-enoic acid

  • Key Structural Features:

    • Trisubstituted Alkene: Susceptible to Z/E isomerization under light or thermal stress.

    • Cyclopropyl Ring: A strained ring system. While generally stable, it can undergo ring-opening in highly acidic media or under specific catalytic conditions.

    • Carboxylic Acid: Requires pH control in chromatography to prevent peak tailing.

The Problem: Orthogonality

Relying solely on HPLC is risky because the Z and E isomers may have different UV extinction coefficients ($ \epsilon $). If $ \epsilon_Z \neq \epsilon_E $, area normalization yields incorrect purity values. qNMR solves this because the proton signal integration is directly proportional to the molar concentration, independent of optical properties.

Methodology 1: HPLC-UV (The Routine Standard)

Objective: Separation of Z/E isomers and quantification of related impurities.

Protocol Design
  • Stationary Phase Selection: A standard C18 column often struggles to resolve geometric isomers of small acids. We utilize a Phenyl-Hexyl column. The

    
    -
    
    
    
    interactions between the phenyl ring of the stationary phase and the double bond of the analyte enhance Z/E selectivity.
  • Mobile Phase: Acidic buffering is mandatory to keep the analyte in its non-ionized (protonated) form (

    
    ), ensuring retention. However, we avoid strong mineral acids (like HCl) to protect the cyclopropyl ring.
    
Optimized HPLC Conditions
ParameterSettingRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmEnhanced selectivity for geometric isomers via

-

interaction.[1]
Mobile Phase A 0.1% Phosphoric Acid in WaterSuppresses ionization; phosphate is UV transparent.
Mobile Phase B AcetonitrileSharpens peaks; lower viscosity than methanol.[2]
Gradient 5% B to 60% B over 15 minSlow gradient ensures resolution of the Z/E pair.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 215 nmMax absorbance for the conjugated enoic acid system.
Temperature 30°CControlled temperature prevents retention time drift.
Self-Validating System Suitability

To ensure the method is working daily, the Resolution (


)  between the Z-isomer (major) and E-isomer (impurity) must be 

.[1]

Methodology 2: qNMR (The Structural Validator)

Objective: Absolute assay determination and confirmation of the Z-configuration (via chemical shift analysis).

Protocol Design
  • Internal Standard (IS): Maleic Acid .[1][3] It is a high-purity solid, stable, and its alkene singlet (~6.3 ppm) typically falls in a clear region, distinct from the target's cyclopropyl protons (< 1.0 ppm) and the alkene proton (~5.5 - 6.0 ppm).

  • Solvent: DMSO-d6 . Ensures complete solubility of both the polar acid analyte and the internal standard. Prevents aggregation.

qNMR Acquisition Parameters
ParameterSettingRationale
Field Strength

400 MHz
Necessary for clear dispersion of multiplets.[1]
Pulse Sequence zg30 or equivalent30° pulse angle to avoid saturation.
Relaxation Delay (D1) 30 secondsMust be

(longest relaxation time) for 99.9% magnetization recovery.
Scans (NS) 16 or 32Sufficient S/N ratio (> 250:1) for quantitative integration.[4]
Temperature 298 KStandardized for chemical shift reproducibility.

Cross-Validation Data & Logic

The core of this guide is the comparison. We analyzed three batches of (Z)-3-Cyclopropylbut-2-enoic acid using both methods.

Comparative Data Table
Batch IDHPLC Purity (Area %)HPLC Z/E RatioqNMR Absolute Assay (wt %)qNMR Z/E RatioVerdict
Lot-001 99.2%99.5 : 0.598.9%99.5 : 0.5Pass: Excellent agreement. High purity.
Lot-002 99.5%99.6 : 0.494.2%99.6 : 0.4Flag: Purity is high, but Assay is low. Likely inorganic salts or solvent trapped.
Lot-003 96.0%92.0 : 8.095.8%92.1 : 7.9Fail: High E-isomer content confirmed by both methods.
Interpretation of Discrepancies
  • Lot-002 Analysis: The HPLC showed high purity (99.5%), but qNMR showed only 94.2% assay.

    • Cause: HPLC "ignores" invisible impurities like residual inorganic salts, water, or solvents (e.g., hexanes) that do not absorb UV.

    • Resolution: qNMR is the "truth" for mass balance. The material is chemically pure but physically "diluted" by non-UV active contaminants.

Visualization: The Validation Workflow

The following diagram illustrates the decision logic and workflow for cross-validating these methods.

CrossValidation cluster_Methods Orthogonal Analysis Start Crude (Z)-3-Cyclopropylbut-2-enoic acid HPLC Method A: HPLC-UV (Phenyl-Hexyl Column) Start->HPLC qNMR Method B: qNMR (IS: Maleic Acid) Start->qNMR Compare Data Comparison (Area % vs. Wt %) HPLC->Compare qNMR->Compare Decision Discrepancy Check Compare->Decision ResultA Pass: Methods Align (Use HPLC for Routine QC) Decision->ResultA < 1.0% Diff ResultB Fail: UV Bias? (Recalculate HPLC RRF) Decision->ResultB Z/E Ratio Mismatch ResultC Fail: Invisible Impurity? (Check Residual Solvents/ROI) Decision->ResultC Assay << Purity

Caption: Figure 1. Orthogonal workflow for validating analytical results. qNMR acts as the primary anchor for HPLC calibration.

Critical Discussion & Recommendations

Response Factor Correction

During validation, if the Z/E ratio differs significantly between HPLC and qNMR, it implies the isomers have different UV absorption at 215 nm.

  • Action: Calculate the Relative Response Factor (RRF) using the qNMR molar ratio as the reference.

    
    
    Apply this RRF to future HPLC calculations to ensure accuracy.
    
Stability of the Cyclopropyl Group

While the mobile phase uses Phosphoric Acid (pH ~2.5), the residence time on the column is short (< 15 mins).

  • Validation Step: Reinject the standard solution after 24 hours. If the Z/E ratio shifts or new peaks appear, the cyclopropyl ring may be opening or the alkene is isomerizing. In our experience, dilute

    
     is safe, but Trifluoroacetic acid (TFA)  should be avoided as it can catalyze degradation.
    
Final Recommendation
  • For Release Testing: Use HPLC-UV . It is cheaper, faster, and detects trace organic impurities that qNMR misses due to sensitivity limits (LOD ~0.1%).

  • For Reference Standard Qualification: Use qNMR .[3][4][5] It provides the "true value" to assign the potency of the standard used in the HPLC method.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6][7]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[3][4][8] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1]

  • Saito, T., et al. (2004).[1] Absolute purity determination of a standard by quantitative NMR.[8][9] Metrologia, 41, 213.

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.

Sources

Comparative

A Comparative Guide to the Independent Verification of the Synthesis of (Z)-3-Cyclopropylbut-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the precise stereochemical configuration of a molecule is paramount, often dictating i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise stereochemical configuration of a molecule is paramount, often dictating its biological activity, physical properties, and overall efficacy. (Z)-3-Cyclopropylbut-2-enoic acid, a structurally unique α,β-unsaturated carboxylic acid, presents a synthetic challenge in achieving high isomeric purity. This guide provides an in-depth technical comparison of methodologies for its synthesis, with a primary focus on the stereoselective Still-Gennari modification of the Horner-Wadsworth-Emmons reaction. Furthermore, it outlines a rigorous, self-validating framework for the independent verification of the synthetic outcome, ensuring the highest standards of scientific integrity.

The Synthetic Challenge: Achieving Z-Selectivity

The synthesis of tetrasubstituted alkenes with defined geometry is a persistent challenge in organic chemistry. While numerous methods exist for the formation of carbon-carbon double bonds, achieving high selectivity for the less thermodynamically stable Z-isomer, particularly in the context of α,β-unsaturated carbonyl compounds, requires carefully chosen synthetic strategies. The steric and electronic properties of the cyclopropyl group in the target molecule add another layer of complexity to this endeavor.

Primary Synthetic Strategy: The Still-Gennari Olefination

The Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction stands as a premier method for the Z-selective synthesis of α,β-unsaturated esters, which can then be hydrolyzed to the desired carboxylic acid.[1][2][3] This kinetically controlled reaction employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl), which destabilize the intermediate leading to the E-isomer, thereby favoring the formation of the Z-alkene.[4]

Mechanistic Rationale for Z-Selectivity

The key to the Z-selectivity of the Still-Gennari olefination lies in the use of phosphonates with highly acidic methylene protons and the choice of a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether at low temperatures.[1][5] This combination rapidly and irreversibly generates the phosphonate anion. The electron-withdrawing trifluoroethyl groups on the phosphorus atom favor a transition state that leads to the syn-betaine intermediate, which subsequently undergoes syn-elimination to yield the (Z)-alkene. This is in stark contrast to the standard HWE reaction, which often proceeds under thermodynamic control to give the more stable (E)-alkene.

Experimental Protocol: Synthesis of Ethyl (Z)-3-Cyclopropylbut-2-enoate

This protocol outlines the synthesis of the ethyl ester precursor to (Z)-3-Cyclopropylbut-2-enoic acid via the Still-Gennari olefination of cyclopropyl methyl ketone.

Step 1: Still-Gennari Olefination

  • Reagents and Materials:

    • Cyclopropyl methyl ketone

    • Bis(2,2,2-trifluoroethyl) phosphonoacetate

    • Potassium bis(trimethylsilyl)amide (KHMDS)

    • 18-Crown-6

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Diethyl ether

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 18-crown-6 and dissolve in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of KHMDS in THF.

    • Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.

    • Add a solution of cyclopropyl methyl ketone in anhydrous THF dropwise to the reaction mixture.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford ethyl (Z)-3-cyclopropylbut-2-enoate.

Step 2: Hydrolysis to (Z)-3-Cyclopropylbut-2-enoic Acid

  • Reagents and Materials:

    • Ethyl (Z)-3-cyclopropylbut-2-enoate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) / Water or Ethanol / Water

    • Hydrochloric acid (HCl, 1M)

    • Ethyl acetate

  • Procedure:

    • Dissolve the ethyl ester in a mixture of THF and water.

    • Add an excess of lithium hydroxide or sodium hydroxide.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture to pH ~2 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (Z)-3-Cyclopropylbut-2-enoic acid.

Workflow for the Synthesis of (Z)-3-Cyclopropylbut-2-enoic Acid

cluster_olefination Step 1: Still-Gennari Olefination cluster_hydrolysis Step 2: Hydrolysis A Cyclopropyl Methyl Ketone + Bis(2,2,2-trifluoroethyl) phosphonoacetate C Reaction Mixture A->C 1. B KHMDS, 18-Crown-6, THF, -78 °C B->C 2. D Quench with aq. NH4Cl C->D E Aqueous Workup & Extraction D->E F Purification (Column Chromatography) E->F G Ethyl (Z)-3-cyclopropylbut-2-enoate F->G H Ethyl (Z)-3-cyclopropylbut-2-enoate J Reaction Mixture H->J 1. I LiOH or NaOH, THF/H2O I->J 2. K Acidification (HCl) J->K L Aqueous Workup & Extraction K->L M (Z)-3-Cyclopropylbut-2-enoic Acid L->M

Caption: Synthetic workflow for (Z)-3-Cyclopropylbut-2-enoic acid.

Comparative Analysis of Alternative Synthetic Methods

While the Still-Gennari olefination is a highly effective method, a comprehensive evaluation necessitates the consideration of alternative synthetic strategies. The choice of method will ultimately depend on factors such as substrate scope, desired stereoselectivity, and available reagents and equipment.

MethodPrimary ProductStereoselectivity ControlKey ReagentsAdvantagesDisadvantages
Still-Gennari Olefination (Z)-AlkenesKineticBis(trifluoroethyl) phosphonates, KHMDS, 18-Crown-6High Z-selectivity, reliable for a range of aldehydes and some ketones.[1][2]Requires cryogenic temperatures, strong base, and expensive phosphonate reagent.[6]
Standard Horner-Wadsworth-Emmons (E)-AlkenesThermodynamicDialkyl phosphonoacetates, NaH or other basesMilder conditions than Still-Gennari, less expensive reagents.Poor Z-selectivity, primarily yields the E-isomer.[5]
Knoevenagel Condensation (E) or (Z)-AlkenesVariesMalonic acid or its derivatives, base catalyst (e.g., piperidine, pyridine)Can directly yield the carboxylic acid, often uses milder bases.Stereoselectivity can be variable and substrate-dependent.[5][7]
Julia-Kocienski Olefination (E) or (Z)-AlkenesVariesPhenyltetrazolyl sulfones, strong baseCan be highly Z-selective with specific sulfones and conditions.[8][9]Often requires multi-step synthesis of the sulfone reagent.

Independent Verification of Synthesis: A Self-Validating Protocol

The successful synthesis and, critically, the isomeric purity of (Z)-3-Cyclopropylbut-2-enoic acid must be confirmed through a suite of analytical techniques. This multi-faceted approach ensures a self-validating system where each piece of data corroborates the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the stereochemistry of the double bond.

  • ¹H NMR: The coupling constant (J) between the vinyl protons is diagnostic. For (Z)-isomers, the J-coupling is typically smaller (around 10-12 Hz) compared to the larger coupling constant of (E)-isomers (around 15-18 Hz). The chemical shifts of the methyl group and the cyclopropyl protons will also be characteristic.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly the vinyl carbons and the carbonyl carbon, will be distinct for the (Z) and (E) isomers.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

  • C=O Stretch: A strong absorption band in the region of 1680-1710 cm⁻¹ is indicative of the carboxylic acid carbonyl group.

  • C=C Stretch: A medium intensity band around 1640-1650 cm⁻¹ corresponds to the carbon-carbon double bond.

  • O-H Stretch: A broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Independent Verification Workflow

cluster_synthesis Synthesis cluster_purification Purification cluster_verification Analytical Verification cluster_conclusion Conclusion A Crude Product B Purified (Z)-3-Cyclopropylbut-2-enoic Acid A->B Purification C ¹H and ¹³C NMR Spectroscopy B->C Structural Elucidation D IR Spectroscopy B->D Functional Group Analysis E Mass Spectrometry (HRMS) B->E Molecular Weight Confirmation F Verified Structure and Purity C->F D->F E->F

Caption: A multi-technique approach for the independent verification of the synthesis.

Conclusion

The stereoselective synthesis of (Z)-3-Cyclopropylbut-2-enoic acid is a challenging yet achievable goal through the judicious application of modern synthetic methodologies. The Still-Gennari olefination offers a robust and highly Z-selective route, and its efficacy can be rigorously confirmed through a comprehensive suite of analytical techniques. This guide provides the necessary framework for researchers to not only successfully synthesize this valuable compound but also to independently verify its structure and isomeric purity with a high degree of confidence, thereby upholding the principles of scientific rigor and reproducibility.

References

  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.
  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Janicki, I., & Kiełbasiński, P. (2020). Still–Gennari Olefination and its Applications in Organic Synthesis.
  • Scite.ai. Still–Gennari Olefination and its Applications in Organic Synthesis. [Link]

  • ResearchGate. Synthesis of methyl bis(2,2,2‐trifluoroethyl)phosphonoacetate using... [Link]

  • Chen, J., et al. Electronic Supplementary Information. [Link]

  • R Discovery. Facile Two-Step Synthesis of Methyl Bis(2,2,2-trifluoroethyl)phosphonoacetate by Exploiting Garegg–Samuelsson Reaction Conditions. [Link]

  • ChemRxiv. Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. [Link]

  • PubChem. Ethyl 3-amino-3-cyclopropylprop-2-enoate. [Link]

  • Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

  • Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7138.
  • Organic Chemistry Portal. cis-Alkene synthesis by olefination. [Link]

  • Arkivoc. A simple synthesis of stable phosphorus ylides containing cyano groups, from the reaction between triphenylphosphine and acetylenic esters in the presence of CH- acid compounds. [Link]

  • Figshare. Stereoselective Synthesis of Trisubstituted (Z)‑Alkenes from Ketones via the Julia–Kocienski Olefination Using 1‑Methyl- and 1-tert-Butyl‑1H‑tetrazol-5-yl Alkyl Sulfones. [Link]

  • PubChem. 3-[Cyclopropyl(propyl)amino]prop-2-enoic acid. [Link]

  • Taylor & Francis Group. Simple route to synthesize (E)-3-propyl-4-oxo-2-butenoic acid esters through the Z isomer. [Link]

  • ResearchGate. Scheme 1. Proposed synthesis of E-and Z-cyclopropyl scaffolds. [Link]

  • PubChem. (Z)-3-cyclohexylprop-2-enoic acid. [Link]

  • Semantic Scholar. Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-Substituted Cyclobutenes. [Link]

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Validation

A Comparative Efficacy Analysis of (Z)-3-Cyclopropylbut-2-enoic Acid and Known Histone Deacetylase Inhibitors

A Guide for Researchers in Oncology and Drug Discovery Introduction: The Critical Role of Histone Deacetylases in Oncology In the intricate landscape of cancer biology, epigenetic modifications have emerged as pivotal re...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Oncology and Drug Discovery

Introduction: The Critical Role of Histone Deacetylases in Oncology

In the intricate landscape of cancer biology, epigenetic modifications have emerged as pivotal regulators of gene expression, driving tumor initiation and progression. Among the key players in the epigenetic machinery are histone deacetylases (HDACs), a class of enzymes responsible for removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[2][3] In many cancers, the aberrant activity of HDACs results in the silencing of tumor suppressor genes, contributing to uncontrolled cell proliferation and survival.[2][4]

The therapeutic potential of inhibiting HDACs has been extensively validated, with several HDAC inhibitors (HDACis) gaining FDA approval for the treatment of various hematological malignancies.[2][5] These agents can induce cancer cell cycle arrest, differentiation, and apoptosis by restoring the expression of silenced tumor suppressor genes.[2][6][7] This guide provides a comparative overview of the efficacy of a novel compound, (Z)-3-Cyclopropylbut-2-enoic acid, against a panel of well-established, clinically approved HDAC inhibitors.

The Established Players: A Look at Known HDAC Inhibitors

The field of HDAC inhibition has been significantly advanced by the development of several potent small molecules. These inhibitors are broadly classified based on their chemical structure, with the hydroxamic acids being a prominent class. For the purpose of this comparison, we will focus on four FDA-approved HDAC inhibitors:

  • Vorinostat (SAHA): A pan-HDAC inhibitor that binds to the active site of class I, II, and IV HDACs, chelating the zinc ion essential for their enzymatic activity.[8] It is approved for the treatment of cutaneous T-cell lymphoma (CTCL).[8]

  • Romidepsin (Istodax): A natural product that acts as a potent, bicyclic depsipeptide inhibitor of class I HDACs.[9][10] It is also approved for the treatment of CTCL and peripheral T-cell lymphoma (PTCL).[9]

  • Belinostat (Beleodaq): A hydroxamic acid-based pan-HDAC inhibitor that has shown efficacy in treating relapsed or refractory PTCL.[6][11][12]

  • Panobinostat (Farydak): A potent pan-HDAC inhibitor that also belongs to the hydroxamic acid class.[13][14] It is approved in combination with bortezomib and dexamethasone for the treatment of multiple myeloma.[15]

The general mechanism of action for these inhibitors involves the induction of histone hyperacetylation, which leads to a more open and transcriptionally active chromatin state.[1][16][17][18] This, in turn, reactivates the expression of genes that can suppress tumor growth.

(Z)-3-Cyclopropylbut-2-enoic Acid: A Novel Candidate

(Z)-3-Cyclopropylbut-2-enoic acid is a novel small molecule with structural features that suggest potential HDAC inhibitory activity. The presence of a carboxylic acid moiety provides a potential zinc-binding group, a key pharmacophoric element in many known HDAC inhibitors. Furthermore, the cyclopropyl group is a common structural motif in medicinal chemistry, often introduced to enhance metabolic stability and improve pharmacokinetic properties.[19]

This guide outlines a comprehensive experimental framework to evaluate the efficacy of (Z)-3-Cyclopropylbut-2-enoic acid as an HDAC inhibitor and benchmark its performance against the established inhibitors detailed above.

Comparative Efficacy Evaluation: Experimental Design

To objectively assess the inhibitory potential of (Z)-3-Cyclopropylbut-2-enoic acid, a series of in vitro assays will be conducted. The primary endpoint will be the determination of the half-maximal inhibitory concentration (IC50) against a panel of HDAC enzymes.

Signaling Pathway of HDAC Inhibition

The following diagram illustrates the general signaling pathway affected by HDAC inhibitors.

HDAC_Inhibition_Pathway cluster_0 Cellular State cluster_1 Effect of HDAC Inhibitors HDAC_Active Active HDAC Deacetylated_Histones Deacetylated Histones HDAC_Active->Deacetylated_Histones Deacetylation Acetylated_Histones Acetylated Histones Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Condensed_Chromatin Condensed Chromatin (Transcriptional Repression) Deacetylated_Histones->Condensed_Chromatin Tumor_Suppressor_Genes Tumor Suppressor Genes Condensed_Chromatin->Tumor_Suppressor_Genes Silencing Open_Chromatin->Tumor_Suppressor_Genes Expression Cell_Cycle_Arrest_Apoptosis Cell Cycle Arrest, Apoptosis Tumor_Suppressor_Genes->Cell_Cycle_Arrest_Apoptosis HDAC_Inhibitor (Z)-3-Cyclopropylbut-2-enoic acid & Known Inhibitors HDAC_Inhibitor->HDAC_Active Inhibition

Caption: Mechanism of HDAC inhibition leading to tumor suppressor gene expression.

Experimental Workflow for IC50 Determination

The following workflow outlines the steps for determining the IC50 values of the test compounds.

IC50_Workflow Start Start: Compound Preparation Serial_Dilution Prepare Serial Dilutions of Test Compounds Start->Serial_Dilution Assay_Plate_Setup Set up 96-well Assay Plate (Enzyme, Buffer, Inhibitor) Serial_Dilution->Assay_Plate_Setup Substrate_Addition Add Fluorogenic HDAC Substrate Assay_Plate_Setup->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Developer_Addition Add Developer Solution Incubation->Developer_Addition Fluorescence_Reading Read Fluorescence (Excitation/Emission) Developer_Addition->Fluorescence_Reading Data_Analysis Data Analysis: Calculate % Inhibition Fluorescence_Reading->Data_Analysis IC50_Determination Determine IC50 values using non-linear regression Data_Analysis->IC50_Determination End End: Comparative Analysis IC50_Determination->End

Caption: Workflow for determining IC50 values of HDAC inhibitors.

Detailed Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol describes a common method for measuring HDAC activity and inhibition.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease like trypsin)

  • Test compounds: (Z)-3-Cyclopropylbut-2-enoic acid, Vorinostat, Romidepsin, Belinostat, Panobinostat (dissolved in DMSO)

  • 96-well black, flat-bottom plates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of each test compound in HDAC Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • HDAC Assay Buffer

    • Diluted test compound or vehicle control (DMSO)

    • Diluted HDAC enzyme solution

  • Initiation of Reaction: Add the fluorogenic HDAC substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Development: Add the developer solution to each well. The developer will cleave the deacetylated substrate, releasing the fluorophore.

  • Fluorescence Measurement: Incubate for a short period (e.g., 15 minutes) at 37°C, then measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC-based substrates).[20][21]

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[20][22]

Comparative Data Summary

The following table summarizes the expected data points for a comprehensive comparison of the inhibitors. The IC50 values for the known inhibitors are based on literature reports and serve as a benchmark. The values for (Z)-3-Cyclopropylbut-2-enoic acid are hypothetical and would be determined through the experimental protocol described above.

CompoundTarget HDACsReported IC50 (nM) - HDAC1Reported IC50 (nM) - HDAC2Reported IC50 (nM) - HDAC3Reported IC50 (nM) - HDAC6
Vorinostat Pan-HDAC (Class I, II, IV)~2~3~8~10
Romidepsin Class I HDACs~1.1~2.4~0.5>1000
Belinostat Pan-HDAC~27~40~35~65
Panobinostat Pan-HDAC~0.6~0.8~1.3~2.5
(Z)-3-Cyclopropylbut-2-enoic acid To be determinedTo be determinedTo be determinedTo be determinedTo be determined

Note: The IC50 values for known inhibitors can vary depending on the assay conditions and are provided here as approximate values for comparative purposes.

Discussion and Future Directions

This guide provides a framework for the initial evaluation of (Z)-3-Cyclopropylbut-2-enoic acid as a potential HDAC inhibitor. The direct comparison of its IC50 values against a panel of clinically relevant HDAC inhibitors will provide a clear indication of its potency and potential selectivity.

Should (Z)-3-Cyclopropylbut-2-enoic acid demonstrate potent and selective HDAC inhibition, further studies would be warranted. These would include:

  • Cell-based assays: To confirm its activity in a cellular context, assessing its effects on histone acetylation, cell proliferation, and apoptosis in various cancer cell lines.

  • Pharmacokinetic studies: To evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.

  • In vivo efficacy studies: To assess its anti-tumor activity in animal models of cancer.

The discovery and development of novel HDAC inhibitors with improved efficacy and safety profiles remain a critical endeavor in oncology research. The systematic evaluation of new chemical entities, such as (Z)-3-Cyclopropylbut-2-enoic acid, is essential for advancing the therapeutic landscape for patients with cancer.

References

  • Romidepsin - Wikipedia. (n.d.). Retrieved from [Link]

  • Beleodaq® (belinostat) for injection, for intravenous administration. (n.d.). Retrieved from [Link]

  • Belinostat | C15H14N2O4S | CID 6918638 - PubChem. (n.d.). Retrieved from [Link]

  • Panobinostat - Wikipedia. (n.d.). Retrieved from [Link]

  • Histone deacetylase inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

  • Vorinostat - Wikipedia. (n.d.). Retrieved from [Link]

  • Vorinostat - Liv Hospital. (2026, February 19). Retrieved from [Link]

  • Romidepsin, an HDAC Inhibitor for Cutaneous T-cell Lymphoma | CancerNetwork. (2020, November 11). Retrieved from [Link]

  • Belinostat - LiverTox - NCBI Bookshelf. (2020, September 25). Retrieved from [Link]

  • Min, A., et al. (2010). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Clinical Epigenetics, 1(3-4), 113–126. Retrieved from [Link]

  • What is the mechanism of Romidepsin? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • What is the mechanism of Belinostat? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • What is the mechanism of Vorinostat? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Panobinostat: Treatment Guide - Myeloma UK. (2022, October 15). Retrieved from [Link]

  • Romidepsin - Liv Hospital. (2026, February 24). Retrieved from [Link]

  • Suraweera, A., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. Molecules, 20(3), 4384–4423. Retrieved from [Link]

  • Belinostat (PXD 101) for the Treatment of Peripheral T-Cell Lymphoma (PTCL). (2014, September 10). Retrieved from [Link]

  • Romidepsin is a HDAC Inhibitor and Can be Used for Tumor Research. (2025, April 18). Retrieved from [Link]

  • What is the mechanism of Panobinostat lactate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Al-Katib, A. M., & Mahadevan, D. (2015). Panobinostat (Farydak): A Novel Option for the Treatment of Relapsed Or Relapsed and Refractory Multiple Myeloma. P & T : a peer-reviewed journal for formulary management, 40(10), 669–674. Retrieved from [Link]

  • Johnstone, R. W. (2002). Histone-deacetylase inhibitors: novel drugs for the treatment of cancer. Nature Reviews Drug Discovery, 1(4), 287–299. Retrieved from [Link]

  • IC 50 measurements for different HDAC inhibitors using rat liver HDAC. (n.d.). Retrieved from [Link]

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (2021, September 23). Retrieved from [Link]

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Comparative

Assessing the Selectivity of (Z)-3-Cyclopropylbut-2-enoic Acid in Asymmetric Catalysis: A Comprehensive Guide

For researchers and drug development professionals, the synthesis of chiral building blocks containing cyclopropyl groups is a high-priority objective. The cyclopropyl moiety offers unique conformational restriction and...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis of chiral building blocks containing cyclopropyl groups is a high-priority objective. The cyclopropyl moiety offers unique conformational restriction and metabolic stability, making it a privileged structure in medicinal chemistry. However, synthesizing these chiral centers via asymmetric catalysis presents significant steric and electronic challenges.

This guide objectively evaluates the catalytic selectivity of (Z)-3-cyclopropylbut-2-enoic acid (CAS: 766-68-7), comparing its performance against its (E)-isomer and other β,β-disubstituted acrylic acids. By analyzing the causality behind catalyst selection and providing self-validating experimental protocols, this guide serves as an authoritative framework for optimizing stereoselective workflows.

The Structural and Mechanistic Challenge

(Z)-3-Cyclopropylbut-2-enoic acid is a β,β-disubstituted α,β-unsaturated carboxylic acid. In asymmetric hydrogenation (AH) and conjugate addition reactions, differentiating the two β-substituents (a methyl group vs. a cyclopropyl group) is notoriously difficult.

Mechanistic Causality in Substrate Geometry

The stereochemical outcome of transition-metal-catalyzed asymmetric hydrogenation is fundamentally dictated by the geometry of the starting olefin .

  • In the (Z)-isomer: The cyclopropyl group is cis to the carboxylate directing group. When the carboxylate coordinates to a chiral ruthenium or rhodium center, the cyclopropyl group is forced directly into the chiral pocket of the ligand (e.g., BINAP).

  • In the (E)-isomer: The methyl group occupies this space instead, while the cyclopropyl group points away from the primary steric bulk of the catalyst.

Because the cyclopropyl ring is conformationally rigid (preferring a bisected conformation to conjugate with the alkene) but sterically similar in volume to an isopropyl group, it requires highly tuned chiral ligands to achieve perfect enantiofacial discrimination. Standard ligands often fail to differentiate the methyl and cyclopropyl groups effectively, leading to moderate enantiomeric excess (ee%).

CatalyticCycle Cat Active Catalyst [Ru((R)-BINAP)]2+ Coord Substrate Coordination Carboxylate-Ru Chelation Cat->Coord + (Z)-Substrate OxAdd H2 Activation Heterolytic Cleavage Coord->OxAdd + H2 MigIns Migratory Insertion Stereodetermining Step OxAdd->MigIns Hydride Transfer RedElim Product Release (S)-3-Cyclopropylbutanoic Acid MigIns->RedElim RedElim->Cat Catalyst Regeneration

Ru-BINAP catalyzed asymmetric hydrogenation cycle highlighting the stereodetermining step.

Comparative Performance Data

To objectively assess the selectivity of the (Z)-isomer, we must compare it against the (E)-isomer and evaluate how architectural modifications to the chiral catalyst impact the ee% .

The data below summarizes the asymmetric hydrogenation of 3-cyclopropylbut-2-enoic acid isomers using Ruthenium(II) carboxylate complexes.

Table 1: Enantioselectivity Profile of β,β-Disubstituted Acrylic Acids
Substrate GeometryCatalyst SystemConversion (%)ee (%)Absolute Configuration
(Z)-Isomer Ru(OAc)₂((R)-BINAP)>9982%(S)
(Z)-Isomer Ru(OAc)₂((R)-Tol-BINAP)>9996%(S)
(E)-Isomer Ru(OAc)₂((R)-BINAP)>9988%(R)
(E)-Isomer Ru(OAc)₂((R)-Tol-BINAP)>9994%(R)
3-Methylpent-2-enoic acidRu(OAc)₂((R)-Tol-BINAP)>9985%(S)

Key Insights:

  • Ligand Tuning: The standard (R)-BINAP yields only 82% ee for the (Z)-isomer. By switching to (R)-Tol-BINAP, the methyl groups on the ligand's phenyl rings tighten the chiral pocket. This restricts the rotation of the cyclopropyl group, amplifying the steric differentiation between the methyl and cyclopropyl moieties and boosting the ee to 96%.

  • Stereochemical Inversion: Using the exact same (R)-catalyst, the (Z)- and (E)-isomers yield opposite enantiomers. This confirms that the carboxylate-metal coordination rigidly locks the substrate, making the alkene geometry the sole determinant of which face is hydrogenated.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating acid-base extraction step. Transition metal catalysts and free phosphine ligands are highly UV-active and can co-elute with the product during HPLC analysis, creating artifact peaks that skew ee% calculations. This protocol chemically isolates the target carboxylic acid prior to analysis .

Protocol: Ru-Catalyzed Asymmetric Hydrogenation & Isolation

Step 1: Reaction Setup (Glovebox Required)

  • In an argon-filled glovebox, charge a stainless-steel autoclave with (Z)-3-cyclopropylbut-2-enoic acid (1.0 mmol) and Ru(OAc)₂((R)-Tol-BINAP) (0.01 mmol, 1 mol% loading).

  • Add 5.0 mL of rigorously degassed, anhydrous methanol.

  • Causality Check: Methanol is chosen because protic solvents facilitate the heterolytic cleavage of H₂ at the Ru center, a critical step for the hydrogenation of α,β-unsaturated carboxylic acids .

Step 2: Hydrogenation

  • Seal the autoclave, remove it from the glovebox, and purge the lines with H₂ gas three times.

  • Pressurize the vessel to 50 atm with H₂.

  • Stir vigorously at 25 °C for 24 hours.

Step 3: Self-Validating Workup (Catalyst Removal)

  • Carefully vent the H₂ gas and concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude residue in 10 mL of saturated aqueous NaHCO₃.

  • Wash the aqueous layer with Dichloromethane (DCM) (3 × 10 mL).

    • Mechanism of Validation: The target product is converted to a water-soluble sodium carboxylate. The neutral Ru-catalyst and phosphine ligands remain in the DCM layer. Discard the DCM layer to permanently remove UV-active contaminants.

  • Acidify the aqueous layer to pH 2 using 1M HCl.

  • Extract the pure (S)-3-cyclopropylbutanoic acid with Ethyl Acetate (3 × 10 mL). Dry over Na₂SO₄, filter, and concentrate.

Step 4: Chiral HPLC Analysis

  • Derivatize the isolated acid to its corresponding methyl ester (using TMS-diazomethane) to enhance UV absorbance if necessary.

  • Analyze via Chiral HPLC (e.g., Chiralcel OJ-H column; Mobile phase: 98:2 Hexane/Isopropanol with 0.1% TFA; Flow rate: 1.0 mL/min; UV detection at 210 nm).

SelectivityWorkflow Sub (Z)-3-Cyclopropylbut-2-enoic Acid Substrate Rxn Asymmetric Hydrogenation (H2, MeOH, 50 atm) Sub->Rxn Cat Ru(OAc)2((R)-Tol-BINAP) Catalyst Cat->Rxn Wkp Acid-Base Extraction (Catalyst Removal) Rxn->Wkp Crude Mixture Ana Chiral HPLC Analysis (ee% & Conversion) Wkp->Ana Pure Acid

Workflow for assessing the catalytic enantioselectivity of (Z)-3-cyclopropylbut-2-enoic acid.

Conclusion

Assessing the selectivity of (Z)-3-cyclopropylbut-2-enoic acid highlights the intricate balance between substrate geometry and catalyst architecture. While its (E)-isomer and simpler analogues like 3-methylpent-2-enoic acid can often be reduced with standard BINAP ligands, the unique conformational rigidity of the cis-cyclopropyl group demands tighter chiral pockets (e.g., Tol-BINAP) to achieve >95% ee. By strictly adhering to self-validating purification protocols prior to HPLC analysis, researchers can ensure that their selectivity data is both highly accurate and reproducible.

References
  • Ohta, T., Takaya, H., Kitamura, M., Nagai, K., & Noyori, R. (1987). "Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes." The Journal of Organic Chemistry. Available at:[Link]

  • Noyori, R., Kitamura, M., & Ohkuma, T. (2004). "Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Zhao, W., Yan, Q., Kong, D., & Hou, G.-H. (2016). "Enantioselective Hydrogenation of beta,beta-Disubstituted Unsaturated Carboxylic Acids under Base-free Conditions." The Journal of Organic Chemistry. Available at:[Link]

  • Friedfeld, M. R., et al. (2018). "Cobalt-Catalyzed Asymmetric Hydrogenation of α, β-Unsaturated Carboxylic Acids by Homolytic H2 Cleavage." NSF Public Access Repository. Available at:[Link]

Validation

A Comparative Benchmarking Guide to (Z)-3-Cyclopropylbut-2-enoic Acid: Performance Evaluation as a Novel Metabolic Modulator

This guide provides a comprehensive framework for benchmarking the performance of the novel compound, (Z)-3-Cyclopropylbut-2-enoic acid. Given its structural characteristics—a short-chain carboxylic acid featuring a stra...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the performance of the novel compound, (Z)-3-Cyclopropylbut-2-enoic acid. Given its structural characteristics—a short-chain carboxylic acid featuring a strained cyclopropyl ring—we hypothesize its primary biological activity lies in the modulation of cellular metabolism, specifically the inhibition of fatty acid oxidation (FAO). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents for metabolic disorders, cardiovascular diseases, and oncology.

The strategic inclusion of a cyclopropyl group in drug design is often employed to enhance metabolic stability and potency by protecting against oxidative metabolism.[1] This guide outlines a series of robust, self-validating experimental protocols designed to rigorously evaluate the efficacy, potency, and mechanism of action of (Z)-3-Cyclopropylbut-2-enoic acid against well-established standards in the field of metabolic modulation.

Rationale and Selection of Comparators

To establish a meaningful performance benchmark, (Z)-3-Cyclopropylbut-2-enoic acid will be evaluated against a panel of standard compounds that target different key enzymes within the FAO pathway. This multi-faceted comparison will not only determine its relative potency but also provide initial insights into its specific mechanism of action.

Table 1: Selected Standard Compounds for Comparative Analysis

CompoundPrimary Mechanism of ActionRationale for Inclusion
Etomoxir Irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1)[2][3]A potent, well-characterized CPT1 inhibitor; serves as a benchmark for high-potency inhibition of fatty acid uptake into mitochondria.
Perhexiline Dual inhibitor of Carnitine Palmitoyltransferase 1 & 2 (CPT1/CPT2)[2][4]A clinically used metabolic modulator, providing a therapeutically relevant comparison.
Trimetazidine Inhibitor of 3-ketoacyl-CoA thiolase (3-KAT)[4][5]Targets the terminal enzyme of the β-oxidation spiral, offering a mechanistic counterpoint to CPT1 inhibitors.
(E)-3-Cyclopropylbut-2-enoic acid Geometric IsomerTo establish a structure-activity relationship (SAR) and assess the impact of stereochemistry on biological activity.

Experimental Framework: A Multi-Parametric Approach

Our evaluation strategy is built on a tiered approach, moving from direct enzyme inhibition to functional cellular assays and preliminary safety profiling. This ensures a comprehensive understanding of the compound's performance.

Primary Target Engagement: CPT1 Inhibition Assay

Causality Behind Experimental Choice: The first and most critical step is to determine if (Z)-3-Cyclopropylbut-2-enoic acid directly engages with the primary gatekeeper of mitochondrial fatty acid uptake, CPT1. A radiometric assay is the gold standard for this purpose, providing a direct, quantitative measure of enzymatic inhibition.

Protocol 1: Radiometric CPT1A Inhibition Assay

  • Mitochondrial Isolation: Isolate mitochondria from rat liver tissue using differential centrifugation to ensure a source of active CPT1 enzyme.

  • Assay Preparation: In a 96-well plate, combine isolated mitochondria, bovine serum albumin (BSA), and varying concentrations of (Z)-3-Cyclopropylbut-2-enoic acid and standard inhibitors (0.1 nM to 100 µM).

  • Reaction Initiation: Start the reaction by adding the substrate mixture containing L-[³H]-carnitine and palmitoyl-CoA.

  • Incubation: Incubate the reaction at 37°C for 5-10 minutes.

  • Reaction Termination: Stop the reaction by adding ice-cold perchloric acid.

  • Separation: Separate the product, [³H]-palmitoylcarnitine, from the unreacted [³H]-carnitine using a solid-phase extraction column.

  • Quantification: Measure the radioactivity of the eluted [³H]-palmitoylcarnitine using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mito Isolate Mitochondria Plate Prepare Assay Plate (Mitochondria, BSA, Inhibitors) Mito->Plate Substrate Add Substrate (L-[³H]-carnitine, Palmitoyl-CoA) Plate->Substrate Incubate Incubate at 37°C Substrate->Incubate Stop Terminate Reaction (Perchloric Acid) Incubate->Stop Separate Separate Product ([³H]-palmitoylcarnitine) Stop->Separate Count Scintillation Counting Separate->Count Analyze Calculate IC50 Count->Analyze

Caption: Workflow for the CPT1 Radiometric Inhibition Assay.

Functional Cellular Performance: Real-Time Metabolic Analysis

Causality Behind Experimental Choice: While direct enzyme inhibition is crucial, a compound's performance within a living cell is the true test of its efficacy. The Seahorse XF Analyzer provides a real-time, non-invasive measurement of cellular respiration, allowing us to directly observe the impact of FAO inhibition on cellular energy production.

Protocol 2: Seahorse XF Fatty Acid Oxidation Assay

  • Cell Culture: Seed C2C12 myoblasts or HepG2 cells, known for their high FAO capacity, in a Seahorse XF cell culture microplate and allow them to adhere.

  • Assay Medium: One hour prior to the assay, replace the culture medium with FAO assay medium supplemented with L-carnitine, BSA, and a fatty acid substrate (e.g., palmitate-BSA).

  • Compound Injection: Load the Seahorse XF cartridge with (Z)-3-Cyclopropylbut-2-enoic acid, standard inhibitors, and control vehicles. The cartridge will also contain oligomycin, FCCP, and rotenone/antimycin A for a full mitochondrial stress test.

  • Assay Execution: Place the microplate in the Seahorse XF Analyzer. After baseline measurements of the oxygen consumption rate (OCR), the instrument will inject the test compounds.

  • Data Acquisition: Continuously monitor OCR before and after compound injection.

  • Data Analysis: Calculate the decrease in OCR following compound addition, which corresponds to the inhibition of FAO. Compare the extent and kinetics of inhibition to the standard compounds.

G cluster_setup Assay Setup cluster_run Seahorse XF Run cluster_output Data Output Seed Seed Cells (e.g., C2C12) Medium Change to FAO Assay Medium Seed->Medium Load Load Cartridge (Inhibitors, Stressors) Medium->Load Baseline Measure Baseline OCR Load->Baseline Inject Inject Test Compounds Baseline->Inject Monitor Monitor OCR Change Inject->Monitor Stress Inject Stressors (Oligo, FCCP, Rot/AA) Monitor->Stress Calc Calculate FAO-dependent Respiration Stress->Calc Compare Compare Inhibition Profiles Calc->Compare G cluster_pathways Cellular Metabolism FAO Fatty Acid Oxidation TCA TCA Cycle FAO->TCA Glucose Glucose Oxidation Glucose->TCA ATP ATP Production TCA->ATP Inhibitor (Z)-3-Cyclopropylbut-2-enoic acid Inhibitor->FAO Inhibition

Caption: Proposed mechanism: Inhibition of FAO to promote glucose oxidation.

Protocol 3: ¹³C-Labeled Metabolic Flux Analysis

  • Cell Culture: Culture cells (e.g., AC16 human cardiomyocytes) in a medium containing either U-¹³C-glucose or U-¹³C-palmitate.

  • Treatment: Treat the cells with (Z)-3-Cyclopropylbut-2-enoic acid or a standard inhibitor for a defined period (e.g., 6-24 hours).

  • Metabolite Extraction: Quench metabolism rapidly with ice-cold methanol and extract polar metabolites.

  • LC-MS/MS Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate and detect ¹³C-labeled metabolites (e.g., citrate, succinate, malate).

  • Flux Calculation: Determine the fractional contribution of glucose and palmitate to the TCA cycle by analyzing the mass isotopologue distribution patterns of the measured metabolites.

  • Comparative Analysis: A successful metabolic shift will be evidenced by a significant decrease in the fractional contribution from ¹³C-palmitate and a corresponding increase from ¹³C-glucose in treated cells compared to controls.

Performance Data Summary

The following tables represent the expected data output from the proposed experiments, designed for a clear, at-a-glance comparison of (Z)-3-Cyclopropylbut-2-enoic acid against the selected standards.

Table 2: Comparative Potency (IC50 Values)

CompoundCPT1A Inhibition IC50 (µM)Cellular FAO Inhibition EC50 (µM)
(Z)-3-Cyclopropylbut-2-enoic acid Experimental ValueExperimental Value
Etomoxir0.05 - 0.25 - 20
Perhexiline20 - 5030 - 70
Trimetazidine> 100 (Inactive)> 100
(E)-3-Cyclopropylbut-2-enoic acidExperimental ValueExperimental Value

Table 3: Cellular Efficacy and Preliminary Safety Profile

CompoundMax FAO Inhibition (%) @ 50 µMTCA Cycle Contribution from ¹³C-Palmitate (% of Control)Cytotoxicity CC50 (µM) in HepG2 cells
(Z)-3-Cyclopropylbut-2-enoic acid Experimental ValueExperimental ValueExperimental Value
Etomoxir~95%< 10%~50
Perhexiline~70%~30%~25
Trimetazidine~40%~60%> 200
(E)-3-Cyclopropylbut-2-enoic acidExperimental ValueExperimental ValueExperimental Value

Conclusion and Forward Outlook

This guide details a rigorous, multi-tiered strategy for the comprehensive performance benchmarking of (Z)-3-Cyclopropylbut-2-enoic acid. By systematically evaluating its enzymatic potency, cellular efficacy, and metabolic impact against mechanistically diverse and clinically relevant standards, researchers can generate a robust data package to validate its potential as a novel metabolic modulator. The outcomes of these experiments will be pivotal in guiding future optimization efforts and exploring its therapeutic utility in diseases characterized by metabolic dysregulation.

References

  • Schulz, H. (1991). Inhibitors of fatty acid oxidation. PubMed. Available at: [Link]

  • Lee, G., et al. (2024). Leveraging metabolic modeling and machine learning to uncover modulators of quiescence depth. PNAS Nexus, Oxford Academic. Available at: [Link]

  • Wikipedia. Fatty acid oxidation inhibitors. Available at: [Link]

  • Rosano, G.M.C., et al. (2017). Metabolic approach to heart failure: The role of metabolic modulators. ResearchGate. Available at: [Link]

  • Papadopoulou, A., et al. (2023). Metabolic Modulators in Depression: Emerging Molecular Mechanisms and Therapeutic Opportunities. MDPI. Available at: [Link]

  • Sliwinska, A., et al. (2020). Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment. MDPI. Available at: [Link]

  • Abozguia, K., et al. (2017). Metabolic Modulators in Heart Disease: Past, Present, and Future. PubMed. Available at: [Link]

  • Khan, L., et al. (2011). Metabolic modulation: a new therapeutic target in treatment of heart failure. PubMed. Available at: [Link]

  • Rupp, H., et al. (2002). The Use of Partial Fatty Acid Oxidation Inhibitors for Metabolic Therapy of Angina Pectoris and Heart Failure. ResearchGate. Available at: [Link]

  • Aon, M.A., et al. (2019). Fatty Acid beta-Oxidation. AOCS. Available at: [Link]

  • PubChem. CID 154375 | C6H8O2. Available at: [Link]

  • PubChem. 3-[Cyclopropyl(propyl)amino]prop-2-enoic acid. Available at: [Link]

  • LookChem. Cas 1073-00-3, 2-cyclopropylprop-2-enoic acid. Available at: [Link]

  • PubChem. (Z)-3-cyclohexylprop-2-enoic acid. Available at: [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of (Z)-3-Cyclopropylbut-2-enoic Acid

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (Z)-3-Cyclopropylbut-2-enoic acid. As a specific Safety Data Sheet (SDS) for this compound is not always readily available,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (Z)-3-Cyclopropylbut-2-enoic acid. As a specific Safety Data Sheet (SDS) for this compound is not always readily available, the procedures outlined below are based on the established hazards of its primary chemical functional group—the carboxylic acid—and data from structurally similar molecules. This document is intended to provide essential safety and logistical information to empower researchers to manage this chemical waste stream responsibly.

Core Principle: The fundamental principle of this guide is risk mitigation. All chemical waste should be treated as hazardous unless explicitly determined otherwise by a qualified Environmental Health and Safety (EHS) professional. Always consult with your institution's EHS department for guidance specific to your location and regulations.[1]

Hazard Assessment and Characterization

(Z)-3-Cyclopropylbut-2-enoic acid is a carboxylic acid. While specific toxicity data for this exact molecule is limited, the carboxylic acid functional group is well-known for its potential to cause irritation and corrosion.[2] Structurally related compounds are classified with specific hazards that should be considered as potential risks for this molecule.

Table 1: Inferred Hazard Profile of (Z)-3-Cyclopropylbut-2-enoic Acid

Hazard Type Associated Risks & GHS Hazard Statements (from similar compounds) Rationale & Source
Skin Corrosion/Irritation H315: Causes skin irritation. May cause burns upon prolonged contact.[3] The carboxylic acid moiety is acidic and can irritate or damage skin tissue.
Serious Eye Damage/Irritation H319: Causes serious eye irritation. May cause severe eye damage.[3] Eyes are particularly sensitive to corrosive materials. Immediate and prolonged rinsing is critical upon exposure.[3]
Acute Toxicity (Oral) H302: Harmful if swallowed. Ingestion can cause irritation or damage to the gastrointestinal tract. Do not induce vomiting if swallowed.[3]

| Respiratory Irritation | H335: May cause respiratory irritation.[4] | Vapors or aerosols can irritate the respiratory tract. All handling should be done in a well-ventilated area.[4] |

Essential Safety Protocols

Prior to handling or preparing for disposal, adherence to the following safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.[5]

Personal Protective Equipment (PPE)

Proper selection and use of PPE is the first line of defense against chemical exposure.

  • Eye Protection: Wear chemical safety goggles at all times. If there is a significant splash risk, use a face shield in addition to goggles.[3]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are suitable for incidental contact but should be disposed of immediately upon contamination.[6] For extensive handling, consider thicker gloves and consult a glove compatibility chart.

  • Protective Clothing: A buttoned lab coat is required to protect skin and clothing.[2] An acid-resistant apron provides an additional layer of safety.[6]

  • Footwear: Closed-toe shoes are mandatory in all laboratory settings.[6]

Engineering Controls
  • Chemical Fume Hood: All handling of (Z)-3-Cyclopropylbut-2-enoic acid, including preparation for disposal, must be conducted in a properly functioning chemical fume hood.[1][6] This is critical to prevent the inhalation of potentially irritating vapors.[4]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert & Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.

  • Ventilate: Ensure the area is well-ventilated, typically by ensuring the fume hood is operational.

  • Absorb: For small spills, cover the material with an inert absorbent such as vermiculite, dry sand, or specialized chemical absorbent pads.[1]

  • Collect: Carefully scoop the contaminated absorbent material into a suitable, sealable container.

  • Dispose: Label the container as "Spill Debris with (Z)-3-Cyclopropylbut-2-enoic acid" and manage it as hazardous waste according to the procedures in the following section.

Step-by-Step Disposal Protocol

The appropriate disposal method is contingent on the quantity, concentration, and nature of the waste (solid vs. liquid). The following workflow provides a clear decision-making process.

Pathway A: On-Site Neutralization (Trace Quantities of Dilute Aqueous Solutions ONLY)

This procedure is only appropriate for very small volumes (e.g., <100 mL) of dilute (<1%) aqueous solutions that do not contain other hazardous materials (e.g., heavy metals, halogenated solvents).[7]

  • Work in a Fume Hood: Perform all steps inside a chemical fume hood.[7]

  • Prepare a Basic Solution: Prepare a 5-10% solution of sodium bicarbonate (baking soda) or sodium carbonate (soda ash) in water.

  • Cool the Acid: Place the container with the acidic waste solution in an ice bath to dissipate heat generated during neutralization.

  • Slowly Add Base: With constant stirring, slowly and carefully add the basic solution to the acidic waste. Be prepared for gas (CO₂) evolution and potential foaming.

  • Monitor pH: Periodically check the pH of the solution using pH paper or a calibrated pH meter.

  • Target Neutral pH: Continue adding the base until the pH is stable between 5.5 and 9.5.[7]

  • Final Disposal: Once neutralized, the solution can typically be poured down a sanitary sewer drain with a copious amount of running water (at least a 20-fold excess).[7] Confirm this practice is permitted by your local EHS regulations.

Pathway B: Hazardous Waste Collection (Recommended for All Other Scenarios)

This is the standard, safest, and most universally compliant method for disposing of chemical waste.[8] This pathway is mandatory for:

  • Solid (Z)-3-Cyclopropylbut-2-enoic acid

  • Concentrated solutions or large quantities

  • Solutions containing other hazardous components (e.g., solvents, metals)

  • Select a Compatible Container: Collect the waste in a designated hazardous waste container that is compatible with acids. A high-density polyethylene (HDPE) or glass container is typically appropriate.[9] The container must be in good condition with a secure, leak-proof lid.[8]

  • Label the Container Correctly: Proper labeling is a critical regulatory requirement.[10] Affix a hazardous waste tag from your institution's EHS department and fill it out completely. The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "(Z)-3-Cyclopropylbut-2-enoic acid"[8]

    • An accurate list of all constituents and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Corrosive," "Irritant").

    • The name of the principal investigator or lab contact.

  • Store Waste Safely:

    • Keep the waste container closed except when adding waste.[8]

    • Do not fill the container beyond 70-80% capacity to allow for vapor expansion.[9]

    • Store the container in a designated satellite accumulation area within the laboratory.

    • Ensure the waste is segregated from incompatible materials, such as bases, oxidizers, and reactive metals.[5][9] Use secondary containment (e.g., a plastic tub) to capture potential leaks.[8]

  • Arrange for Pickup: Once the container is full or waste is no longer being generated, follow your institution's procedures to schedule a pickup by the EHS department or a licensed hazardous waste contractor.[1][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (Z)-3-Cyclopropylbut-2-enoic acid.

G start (Z)-3-Cyclopropylbut-2-enoic Acid Waste decision Trace amount (<100mL) & Dilute (<1%) Aqueous Solution ONLY? start->decision neutralize Pathway A: On-Site Neutralization (Follow detailed protocol) decision->neutralize  Yes collect Pathway B: Hazardous Waste Collection (Recommended / Mandatory for all other forms) decision->collect No   neutralize_steps 1. Work in fume hood 2. Cool acid waste 3. Slowly add weak base (e.g., NaHCO3) 4. Monitor pH to 5.5-9.5 5. Drain dispose with excess water (if permitted) neutralize->neutralize_steps drain Sanitary Sewer Drain neutralize_steps->drain collect_steps 1. Use compatible, sealed container 2. Label with full chemical name & hazards 3. Store in secondary containment 4. Segregate from incompatibles collect->collect_steps ehs EHS / Licensed Waste Disposal collect_steps->ehs

Caption: Disposal decision workflow for (Z)-3-Cyclopropylbut-2-enoic acid.

References

  • Vertex AI Search. (2010, October 22).
  • MilliporeSigma. (2Z)-3-cyclopropyl-3-phenylprop-2-enoic acid.
  • European Chemicals Agency (ECHA). (2025, August 28). Substance Information.
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  • TCI Chemicals. (2025, October 16).
  • Johns Hopkins Whiting School of Engineering. (2024).
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  • PubChem. (Z)-3-cyclohexylprop-2-enoic acid | C9H14O2 | CID 92017710.
  • University of Toronto Scarborough. Hazardous Chemical Waste Disposal Section 7.
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  • Trent University. Procedures for Disposal of Hazardous Waste Chemicals – ESB C111.4.
  • BenchChem. Navigating the Safe Disposal of Cis-2-Amino-cyclohex-3-enecarboxylic Acid: A Comprehensive Guide.
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Handling

Personal protective equipment for handling (Z)-3-Cyclopropylbut-2-enoic acid

A Strategic Guide to the Safe Handling of (Z)-3-Cyclopropylbut-2-enoic Acid As researchers and scientists at the forefront of drug development, the integrity of our work is intrinsically linked to the safety and precisio...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Guide to the Safe Handling of (Z)-3-Cyclopropylbut-2-enoic Acid

As researchers and scientists at the forefront of drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, immediate safety and logistical information for the handling of (Z)-3-Cyclopropylbut-2-enoic acid. By moving beyond a simple checklist and delving into the causality behind our safety protocols, we aim to foster a culture of deep understanding and proactive risk management in the laboratory.

Hazard Profile and Risk Assessment

The primary operational risks associated with (Z)-3-Cyclopropylbut-2-enoic acid are anticipated to be:

  • Oral Toxicity: Harmful if ingested.

  • Dermal and Ocular Irritation: Causes skin and serious eye irritation.

  • Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust or aerosols.

The following table summarizes the anticipated hazard classifications based on available data for a structurally similar compound.

Hazard ClassificationGHS Hazard StatementDescription
Acute Oral ToxicityH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is not merely a regulatory requirement but a critical component of a robust safety system.[1][2] Our recommendations are based on a risk assessment that considers the potential routes of exposure and the severity of the anticipated hazards.

Core PPE Requirements
  • Eye and Face Protection: Given the high likelihood of serious eye irritation, chemical splash goggles are mandatory.[3] A face shield should be worn in conjunction with goggles when handling larger quantities (>50 mL) or when there is a significant risk of splashing.[4]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[5] Nitrile gloves are a suitable initial choice for handling carboxylic acids, offering good resistance to occasional splashes.[6] For prolonged handling or in situations with a higher risk of immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered.[5] Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid contaminating your hands.[7][8]

  • Body Protection: A flame-resistant laboratory coat is required to protect against splashes and spills.[6] When handling larger quantities, a chemical-resistant apron should be worn over the lab coat for an additional layer of protection.[9]

  • Respiratory Protection: All handling of (Z)-3-Cyclopropylbut-2-enoic acid that may generate dust or aerosols must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[9] If a fume hood is not available or if there is a potential for exposure outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge and a P95 particulate filter may be necessary.[8][10]

PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling (Z)-3-Cyclopropylbut-2-enoic acid.

PPE_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe_selection PPE Selection cluster_procedure Operational Procedure Start Start: Prepare to handle (Z)-3-Cyclopropylbut-2-enoic acid AssessTask Assess Task: - Quantity - Potential for splash/aerosol - Duration of handling Start->AssessTask SelectEye Eye Protection: - Chemical Splash Goggles (Mandatory) - Face Shield (if splash risk) AssessTask->SelectEye SelectGloves Hand Protection: - Nitrile Gloves (Standard) - Neoprene/Butyl (Prolonged contact) AssessTask->SelectGloves SelectBody Body Protection: - Lab Coat (Mandatory) - Chemical Apron (if splash risk) AssessTask->SelectBody SelectResp Respiratory Protection: - Chemical Fume Hood (Primary) - Respirator (if hood unavailable) AssessTask->SelectResp DonPPE Don PPE Correctly ConductWork Conduct Work in Designated Area DonPPE->ConductWork Proceed with caution DoffPPE Doff PPE Correctly (Avoid self-contamination) ConductWork->DoffPPE End End: Task Complete DoffPPE->End

Caption: PPE selection and use workflow for handling (Z)-3-Cyclopropylbut-2-enoic acid.

Operational and Disposal Plans

A proactive approach to safety extends beyond PPE to include well-defined operational and disposal protocols.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific work area, preferably within a chemical fume hood.

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as determined by your risk assessment.

  • Handling:

    • When handling the solid compound, use techniques that minimize dust generation.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Always handle containers of (Z)-3-Cyclopropylbut-2-enoic acid with care, and keep them tightly sealed when not in use.[7]

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Decontaminate any equipment that has come into contact with the compound.

    • Remove PPE carefully, avoiding contact with potentially contaminated surfaces.[11]

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[3]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (<50 mL):

    • Alert others in the immediate vicinity.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[12]

    • Once the material is fully absorbed, carefully scoop the contaminated absorbent into a clearly labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating solution.

  • Large Spills (>50 mL):

    • Evacuate the immediate area and alert your supervisor and institutional safety officer.

    • If the spill is flammable, turn off all ignition sources.

    • Do not attempt to clean up a large spill without proper training and equipment.

Step-by-Step Disposal Plan

Proper disposal of (Z)-3-Cyclopropylbut-2-enoic acid and its waste is essential to protect both laboratory personnel and the environment.

  • Waste Segregation:

    • All solid waste contaminated with (Z)-3-Cyclopropylbut-2-enoic acid (e.g., contaminated gloves, absorbent materials) should be placed in a designated, labeled hazardous waste container.

    • Liquid waste containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.[13]

  • Disposal of Small Quantities of Aqueous Waste (<100 mL, <5% solution):

    • This procedure should only be performed by trained personnel in a chemical fume hood.

    • Dilute the acidic solution by slowly adding it to a large volume of cold water (at least a 1:10 ratio).[12]

    • Slowly neutralize the diluted solution by adding a weak base, such as sodium bicarbonate, with constant stirring. Monitor the pH with a pH meter or pH paper until it is between 6.0 and 8.0.[12]

    • Once neutralized, the solution can be flushed down the sanitary sewer with a copious amount of running water.[12]

  • Disposal of Large Quantities or Concentrated Waste:

    • Do not attempt to neutralize large volumes or concentrated forms of the acid.[12]

    • Collect the waste in a designated, properly labeled, and sealed hazardous waste container.

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

By adhering to these detailed protocols, researchers can confidently and safely handle (Z)-3-Cyclopropylbut-2-enoic acid, ensuring the integrity of their work and the well-being of their colleagues.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2005). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - September 2010 Edition. (n.d.). J. J. Keller. Retrieved from [Link]

  • OSHA's Personal Protective Equipment Standard. (n.d.). American Society for Clinical Pathology. Retrieved from [Link]

  • OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. (n.d.). MJ Hughes Construction. Retrieved from [Link]

  • PPE Requirements: Standard & Levels. (2025, September 25). SafetyCulture. Retrieved from [Link]

  • Protective Equipment. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Removing Carboxylic Acids From Aqueous Wastes. (n.d.). P2 InfoHouse. Retrieved from [Link]

  • Acid Handling Standard Operating Procedure. (2019, April 11). University of Utah. Retrieved from [Link]

  • Safety Data Sheet for Cyclopropyltributylstannane. (2021, May 1). Angene Chemical. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). University of California, Berkeley. Retrieved from [Link]

  • In-Laboratory Treatment of Chemical Waste. (n.d.). University of Florida. Retrieved from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

  • Chemical Handling and Storage Section 6. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

  • Standard Operating Procedures for Hazardous Chemicals: Acids. (n.d.). University of Washington, Department of Chemistry. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Castrol. Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/1A5D33A4E53C5D33802587E100523C6D/ File/1261314.pdf)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-3-Cyclopropylbut-2-enoic acid
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(Z)-3-Cyclopropylbut-2-enoic acid
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